Product packaging for 5-(Hydroxymethyl)-2-iodophenol(Cat. No.:CAS No. 773869-57-1)

5-(Hydroxymethyl)-2-iodophenol

Cat. No.: B1320510
CAS No.: 773869-57-1
M. Wt: 250.03 g/mol
InChI Key: VIWWSAGABDIIFF-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-iodophenol (CAS 773869-57-1) is a high-purity halophenol compound with the molecular formula C7H7IO2 and a molecular weight of 250.03 g/mol . It serves as a versatile and critical synthetic intermediate in organic chemistry and pharmaceutical research. The compound's structure features both a phenolic hydroxyl group and a hydroxymethyl group on an iodine-substituted aromatic ring, making it a valuable building block for constructing more complex molecules . Its primary research value lies in its application in cross-coupling reactions, such as Suzuki and Heck reactions, where the iodine atom acts as an excellent leaving group . Furthermore, the benzylic hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a versatile handle for further chemical diversification in the synthesis of fine chemicals, ligands, and pharmaceutical candidates . This compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Please note that this product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IO2 B1320510 5-(Hydroxymethyl)-2-iodophenol CAS No. 773869-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)-2-iodophenol
Source PubChem
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InChI

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWWSAGABDIIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594688
Record name 5-(Hydroxymethyl)-2-iodophenol
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Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773869-57-1
Record name 3-Hydroxy-4-iodobenzenemethanol
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Record name 5-(Hydroxymethyl)-2-iodophenol
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Record name 5-(Hydroxymethyl)-2-iodophenol
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Foundational & Exploratory

In-Depth Technical Guide to 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-2-iodophenol, a halogenated phenolic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, and outlines a representative synthetic approach.

Core Properties and Data

This compound, identified by the CAS Number 773869-57-1 , is a substituted aromatic compound. Its key quantitative data are summarized in the tables below for ease of reference and comparison.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 773869-57-1[1]
Molecular Formula C₇H₇IO₂[1]
Molecular Weight 250.04 g/mol [1]
Melting Point 148 °CN/A
Boiling Point 273.9 °C at 760 mmHgN/A
Appearance Solid; White to off-white or cream-colored crystalline powder
Solubility Slightly soluble in water; Soluble in ethanol and etherN/A
Purity Commercially available at 95%, 97%, and 98%[1]
Safety and Handling Information
ParameterDetailsSource(s)
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1]
Storage Keep in a dark place, under an inert atmosphere. Recommended storage temperatures range from 2-8°C to ambient. Protect from light.[1]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from a suitable phenol derivative. The logical flow of this process is outlined in the diagram below.

G Conceptual Synthesis of this compound A Starting Material (e.g., 3-Hydroxymethylphenol) B Step 1: Electrophilic Iodination A->B Iodinating Agent (e.g., I₂, H₂O₂) C Intermediate (Iodinated Phenol) B->C Formation of C-I bond D Step 2: Hydroxymethylation (if starting from 2-iodophenol) C->D Hydroxymethylating Agent (e.g., Formaldehyde, Base) E Final Product This compound D->E Introduction of -CH₂OH group

Caption: A logical workflow for the synthesis of this compound.

Representative Experimental Protocol: Iodination of Phenols

The following is a general procedure for the iodination of phenols, which represents a key step in the synthesis of the target molecule. This protocol is adapted from a method for the preparation of iodinated phenols using iodine and hydrogen peroxide in water.[2]

Materials:

  • Substituted Phenol (e.g., 3-hydroxymethylphenol)

  • Iodine (I₂)

  • 30% (m/v) Aqueous Hydrogen Peroxide (H₂O₂)

  • Distilled Water

  • 10% (m/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane or Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of the appropriate phenol (2 mmol) and iodine (3 mmol, 0.762 g) in distilled water (10 mL), add 30% aqueous hydrogen peroxide (6 mmol, 0.68 mL).[2]

  • Stir the mixture at room temperature or at 50 °C for 24 hours.[2]

  • After the reaction period, add a 10% aqueous solution of sodium thiosulfate (10 mL) to quench any excess iodine.[2]

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).[2]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[2]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the direct involvement of this compound in cellular signaling pathways. However, the broader class of phenolic compounds is well-known for a wide range of biological effects, often attributed to their antioxidant and free-radical scavenging properties.[3][4]

Iodinated phenolic compounds, in particular, are of interest in medicinal chemistry and drug discovery. The introduction of iodine can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.

Potential Areas of Investigation

Given the structural features of this compound, potential areas for future research into its biological activity could include:

  • Antimicrobial and Antifungal Activity: Halogenated phenols are known to possess antimicrobial properties.

  • Enzyme Inhibition: The phenolic hydroxyl and hydroxymethyl groups could interact with the active sites of various enzymes.

  • Antioxidant Capacity: Evaluation of its ability to scavenge free radicals and mitigate oxidative stress.

The diagram below illustrates a general mechanism by which phenolic compounds can exert their antioxidant effects, a potential activity of this compound.

G General Antioxidant Mechanism of Phenolic Compounds ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Stable_Molecule Less Reactive Species ROS->Stable_Molecule Neutralized by H• Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Causes Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Donates H• Phenoxyl_Radical->Phenoxyl_Radical Can be stabilized by resonance or react with another radical

Caption: A simplified diagram showing how phenolic compounds can neutralize reactive oxygen species.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and specific biological activities are not extensively documented in readily available literature, its structure suggests potential for further investigation in organic synthesis and medicinal chemistry. The representative synthetic methods and potential biological roles outlined in this guide provide a foundation for researchers and drug development professionals interested in exploring the applications of this and similar iodinated phenolic compounds. Further research is warranted to fully elucidate its synthetic accessibility and biological significance.

References

Technical Guide: Synthesis and Characterization of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 5-(Hydroxymethyl)-2-iodophenol, a valuable intermediate in organic synthesis and drug discovery.

Compound Overview

This compound (CAS No: 773869-57-1) is a substituted phenol derivative. Its structure incorporates a hydrophilic hydroxymethyl group and a lipophilic iodine atom, making it a versatile building block for introducing these functionalities into more complex molecules. The iodine atom is particularly useful for subsequent cross-coupling reactions.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 773869-57-1[1][2]
Molecular Formula C₇H₇IO₂[3]
Molecular Weight 250.04 g/mol [2]
IUPAC Name This compound[2]
Synonym 3-Hydroxy-4-iodobenzyl alcohol[1]
Physical Form Solid
Purity Typically ≥95%[2]
Storage 2-8°C, inert atmosphere, keep in dark place[2]

Synthesis Protocol

The most commonly cited synthesis of this compound involves the reduction of a commercially available carboxylic acid precursor, 3-hydroxy-4-iodobenzoic acid.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the carboxylic acid to a primary alcohol using a borane-tetrahydrofuran complex.

SynthesisWorkflow Start 3-Hydroxy-4-iodobenzoic acid in anhydrous THF Reaction Stir at 60 °C for 2 hours Start->Reaction Reagent 1 M Borane-THF Solution Reagent->Reaction Slowly add Quench Quench with H₂O Reaction->Quench Workup Extraction with Ethyl Acetate Wash with Brine Dry over Na₂SO₄ Quench->Workup Purification Concentrate under reduced pressure Wash with Diisopropyl Ether/Hexane Workup->Purification Product This compound (White Solid, 88% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the reduction of 3-hydroxy-4-iodobenzoic acid.[1]

Materials:

  • 3-Hydroxy-4-iodobenzoic acid (1.0 eq, 79.3 mmol, 20.9 g)

  • Anhydrous Tetrahydrofuran (THF) (160 mL)

  • 1 M Borane-THF solution in THF (3.0 eq, 240 mmol, 240 mL)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Diisopropyl ether

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL) in a suitable reaction vessel, slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[1]

  • Stir the reaction mixture at 60 °C for 2 hours.[1]

  • Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (2x).[1]

  • Combine the organic phases and wash with saturated brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent by concentration under reduced pressure.[1]

  • Wash the resulting residue with diisopropyl ether and hexane to yield this compound as a white solid (17.4 g, 88% yield).[1]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information. The assignments are based on the data reported for the compound synthesized via the described protocol.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.63Doublet (d)1H7.8Ar-H (H6)
7.01Doublet (d)1H1.5Ar-H (H4)
6.70Doublet of Doublets (dd)1H7.8, 1.5Ar-H (H5)
5.33Singlet (s)1H-Ar-OH
4.64Singlet (s)2H--CH₂ -OH
1.69Broad (br)1H--CH₂-OH

¹³C NMR: Experimental data is not widely available. The predicted chemical shifts for the carbon atoms are as follows:

  • Aromatic C-I: ~90-100 ppm

  • Aromatic C-H: ~115-135 ppm

  • Aromatic C-OH: ~150-155 ppm

  • Aromatic C-CH₂OH: ~140-145 ppm

  • -CH₂OH: ~60-65 ppm

Mass Spectrometry (MS)
AdductPredicted m/z
[M+H]⁺250.95636
[M+Na]⁺272.93830
[M-H]⁻248.94180
[M]⁺249.94853
Infrared (IR) Spectroscopy

An experimental IR spectrum is not publicly available. However, the expected characteristic absorption bands for this compound include:

  • O-H Stretch (Phenolic & Alcoholic): A strong, broad band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

  • C-O Stretch (Alcohol & Phenol): Strong bands in the 1000-1250 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a fume hood.[2]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 5-(Hydroxymethyl)-2-iodophenol, a compound of interest in synthetic chemistry and drug development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the predicted spectral features and provides standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on established principles of spectroscopy and analysis of its constituent functional groups: a phenol, a hydroxymethyl group, and an iodinated aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H (H6)
~7.0d1HAr-H (H3)
~6.8dd1HAr-H (H4)
~5.5s (broad)1HAr-OH
~4.6s2H-CH₂-OH
~2.0t1H-CH₂-OH
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~155Ar-C-OH (C1)
~140Ar-C-CH₂OH (C5)
~135Ar-C-H (C6)
~125Ar-C-H (C4)
~120Ar-C-H (C3)
~85Ar-C-I (C2)
~65-CH₂-OH
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic and alcoholic, H-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-CH₂)
1600, 1470Medium-StrongAromatic C=C skeletal vibrations
1250-1150StrongC-O stretch (phenol)
1050-1000StrongC-O stretch (primary alcohol)
~600MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
250High[M]⁺ (Molecular Ion)
232Medium[M-H₂O]⁺
123High[M-I]⁺
94Medium[C₆H₅OH]⁺ (loss of CH₂I)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H) or the residual solvent signal (δ 77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Data Interpretation cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Connectivity Functional_Groups Functional Group Identification IR_Data->Functional_Groups Functional Groups Molecular_Formula Molecular Formula & Weight Confirmation MS_Data->Molecular_Formula Molecular Weight Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: A flowchart illustrating the process of spectral data acquisition, processing, and interpretation for the structural confirmation of a chemical compound.

Physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Hydroxymethyl)-2-iodophenol. Due to the limited availability of published data on this specific compound, this document also presents generalized experimental protocols and expected spectral characteristics based on related chemical structures. Furthermore, a general workflow for the biological evaluation of novel phenolic compounds is outlined to guide future research and drug development efforts.

Introduction

This compound is a substituted aromatic organic compound. Its structure, featuring a phenol, an iodine atom, and a hydroxymethyl group, suggests potential for diverse chemical reactivity and biological activity. Iodinated phenols are a class of compounds with known applications in synthesis and various biological activities. The hydroxymethyl group can influence solubility and provide a site for further chemical modification, making this molecule a point of interest for medicinal chemistry and materials science. This guide aims to consolidate the available data and provide a framework for further investigation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₇IO₂N/A
Molecular Weight 250.03 g/mol [1]
CAS Number 773869-57-1[1]
Appearance SolidN/A
Purity Typically >95% (commercial)N/A
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Experimental Protocols

Synthesis: A Representative Protocol

The synthesis of this compound can be approached through the iodination of a corresponding hydroxymethylphenol precursor. A general method for the iodination of phenols involves the use of an iodine source and an oxidizing agent.

Reaction: Iodination of 3-(Hydroxymethyl)phenol

Materials:

  • 3-(Hydroxymethyl)phenol

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

  • Water

  • Ethyl acetate

  • Sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 3-(Hydroxymethyl)phenol in water, add iodine.

  • Slowly add hydrogen peroxide to the mixture at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude product is performed by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectral Analysis: Expected Characteristics

Specific spectral data for this compound is not available. The following table outlines the expected characteristic signals based on the functional groups present in the molecule.

Technique Expected Observations
¹H NMR Aromatic protons (3H, multiplets or doublets), hydroxymethyl protons (2H, singlet), phenolic hydroxyl proton (1H, broad singlet), benzylic hydroxyl proton (1H, broad singlet). Chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Aromatic carbons (6C, signals in the aromatic region), hydroxymethyl carbon (1C). The carbon bearing the iodine will show a characteristic upfield shift.
IR Spectroscopy Broad O-H stretching band (phenolic and alcoholic) around 3200-3600 cm⁻¹, C-O stretching bands around 1000-1250 cm⁻¹, and C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the hydroxymethyl group, iodine, and other characteristic fragments.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific published research detailing the biological activity or the involvement of this compound in any signaling pathways. However, substituted phenols and organoiodine compounds are known to exhibit a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Given the absence of specific data, a generalized workflow for assessing the biological potential of a novel phenolic compound like this compound is presented below. This workflow can guide researchers in the systematic evaluation of its therapeutic potential.

Biological_Activity_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Compound Synthesis & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Activity Assays (e.g., MIC/MBC) B->C D Antioxidant Activity Assays (e.g., DPPH, ABTS) B->D E Enzyme Inhibition Assays (Target-based) B->E F Pathway-Specific Reporter Assays C->F D->F E->F G Target Identification (e.g., Affinity Chromatography, Proteomics) F->G H Pathway Elucidation (e.g., Western Blot, qPCR) G->H I In Silico Docking & Modeling H->I J Animal Model of Disease H->J M Structure-Activity Relationship (SAR) Studies I->M K Pharmacokinetic Studies (ADME) J->K L Toxicology Studies K->L L->M N Analogue Synthesis M->N N->A Iterative Improvement

Caption: General workflow for the biological evaluation of a novel phenolic compound.

Conclusion

This compound is a chemical entity with potential for further exploration in various scientific domains. While current publicly available data is limited, this guide provides a foundational understanding of its properties and a roadmap for future research. The generalized experimental protocols and expected spectral data serve as a starting point for its synthesis and characterization. The proposed workflow for biological evaluation offers a systematic approach to uncover its potential therapeutic applications. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

In-depth Technical Guide: 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the available information regarding the chemical properties of 5-(Hydroxymethyl)-2-iodophenol.

Important Note: As of the latest literature search, the experimental crystal structure of this compound has not been determined or is not publicly available. Consequently, this guide presents the known chemical data for the target compound and, for illustrative purposes, details the experimentally determined crystal structure and synthesis of the closely related compound, 5-hydroxymethyl-2-methoxyphenol. Furthermore, a proposed synthetic and crystallization workflow for this compound is provided as a potential starting point for experimental investigation.

Chemical Properties of this compound

While the crystal structure is not available, fundamental chemical information for this compound has been compiled from various sources.

PropertyValue
Molecular Formula C₇H₇IO₂
Molecular Weight 250.04 g/mol
CAS Number 773869-57-1
IUPAC Name This compound
Physical Form Solid[1]
Purity 95-97% (as commercially available)[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C

Illustrative Crystal Structure: 5-Hydroxymethyl-2-methoxyphenol

To provide context for the potential solid-state arrangement of the target molecule, the crystallographic data for the analogous compound, 5-hydroxymethyl-2-methoxyphenol, is presented below. It is crucial to reiterate that this data does not represent this compound.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 5-hydroxymethyl-2-methoxyphenol.

ParameterValue
Chemical Formula C₈H₁₀O₃
Formula Weight 154.16 g/mol
Crystal System Orthorhombic
Space Group Pbca
a 15.011(4) Å
b 6.1354(18) Å
c 16.543(5) Å
Volume 1523.6(7) ų
Z 8
Temperature 296 K
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.344 Mg/m³
Reflections collected 28952
Independent reflections 1900
Final R indices [I > 2σ(I)] R1 = 0.051, wR2 = 0.149
Experimental Protocol for 5-Hydroxymethyl-2-methoxyphenol

Synthesis: The synthesis of 5-hydroxymethyl-2-methoxyphenol was achieved through the reduction of isovanillin. Isovanillin was dissolved in methanol, and sodium borohydride was added slowly to maintain the reaction temperature below 25°C. An excess of sodium borohydride was utilized to ensure the complete conversion of the aldehyde. Following the completion of the reaction, the product was obtained via an acidic workup.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethyl acetate.

Proposed Experimental Protocol for this compound

The following is a hypothetical protocol for the synthesis and crystallization of this compound, based on established organic chemistry methodologies for similar compounds.[2][3][4]

Proposed Synthesis

The synthesis could potentially be achieved through the iodination of 3-(hydroxymethyl)phenol.

  • Reaction Setup: Dissolve 3-(hydroxymethyl)phenol in a suitable solvent, such as aqueous alcohol.

  • Iodination: Add sodium iodide to the solution. Subsequently, add a mild oxidizing agent, such as sodium hypochlorite (bleach), dropwise at a low temperature (e.g., 0-5°C) to generate iodine in situ.[2] The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.

  • Workup: Upon completion, acidify the reaction mixture. The product can then be extracted using an organic solvent (e.g., ethyl acetate). The organic layers should be combined, washed, dried, and the solvent removed under reduced pressure.

  • Purification: The crude product may be purified by column chromatography.

Proposed Crystallization Methods

High-quality single crystals are essential for X-ray diffraction analysis. The following are common techniques for the crystallization of small organic molecules.[5][6][7][8]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane/ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.

Workflow Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization for X-ray Diffraction start Start: 3-(hydroxymethyl)phenol dissolve Dissolve in aqueous alcohol Add NaI start->dissolve iodinate Add NaOCl dropwise at 0-5°C Monitor by TLC dissolve->iodinate workup Acidify and Extract with organic solvent iodinate->workup purify Purify by Column Chromatography workup->purify product Product: this compound purify->product dissolve_xtal Dissolve purified product in suitable solvent product->dissolve_xtal To Crystallization method_slow Slow Evaporation dissolve_xtal->method_slow method_vapor Vapor Diffusion dissolve_xtal->method_vapor method_cool Cooling dissolve_xtal->method_cool crystals Single Crystals method_slow->crystals method_vapor->crystals method_cool->crystals

Caption: Proposed workflow for synthesis and crystallization.

References

A Comprehensive Technical Guide to the Reactivity Profile of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)-2-iodophenol is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Possessing a phenolic hydroxyl group, a benzylic alcohol, and an aryl iodide, this molecule offers three distinct and chemoselectively addressable reactive sites. This guide provides an in-depth analysis of its reactivity profile, outlining the key transformations each functional group can undergo. We present a summary of its physicochemical properties, representative experimental protocols for its key reactions, and a discussion of its potential applications as a scaffold in the development of complex molecules for the pharmaceutical and materials science sectors.

Introduction and Physicochemical Properties

This compound (CAS No: 773869-57-1) is a solid, crystalline compound that serves as a valuable building block in organic synthesis.[1] Its structure incorporates three key functional groups that can be manipulated with a high degree of specificity: an aryl iodide, a phenolic hydroxyl, and a primary hydroxymethyl group. This trifunctional nature allows for sequential, orthogonal synthetic strategies, making it an attractive starting material for constructing complex molecular architectures.

The table below summarizes the key physicochemical and spectroscopic properties of the molecule.

PropertyValueReference
CAS Number 773869-57-1[2]
Molecular Formula C₇H₇IO₂[3]
Molecular Weight 250.04 g/mol
Appearance Solid, white crystalline powder[1]
Purity Typically ≥95%[1]
Storage 2-8°C, inert atmosphere, keep in dark place
Predicted Monoisotopic Mass 249.94908 Da[3]
Predicted XlogP 1.3[3]
Predicted m/z [M+H]⁺ 250.95636[3]
Predicted m/z [M-H]⁻ 248.94180[3]

Core Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The presence of the electron-donating -OH and -CH₂OH groups and the electron-withdrawing -I group on the benzene ring creates a unique electronic environment that influences the reactivity of each site.

G cluster_molecule This compound cluster_reactivity Reactive Sites & Transformations mol Structure A Aryl Iodide (-I) mol->A B Phenolic Hydroxyl (-OH) mol->B C Hydroxymethyl (-CH₂OH) mol->C A_react Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) A->A_react B_react O-Alkylation / O-Acylation (Protection) Electrophilic Substitution (Directing Group) B->B_react C_react Oxidation (to -CHO, -COOH) Esterification / Etherification (Protection) C->C_react

Fig. 1: Core reactivity map of this compound.
Reactivity of the Aryl Iodide

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are highly reactive substrates in a wide array of palladium-catalyzed cross-coupling reactions due to the weakness of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Coupling with terminal alkynes to yield aryl alkynes.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Coupling with amines to produce N-aryl amines.

  • Hydroxymethylation: Can undergo hydroxymethylation reactions using reagents like CO and a borane source.[4]

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can act as a nucleophile or a directing group for electrophilic aromatic substitution. Its reactivity often necessitates the use of protecting groups to prevent unwanted side reactions.[5]

  • Protection: The hydroxyl group can be readily protected as an ether (e.g., methyl, benzyl, silyl ethers) or an ester (e.g., acetate, benzoate) to mask its acidity and nucleophilicity during subsequent reactions.[6][7] Deprotection is typically achieved under specific acidic, basic, or hydrogenolysis conditions.[8]

  • O-Alkylation and O-Acylation: It can be alkylated using alkyl halides under basic conditions (Williamson ether synthesis) or acylated using acyl chlorides or anhydrides.

  • Oxidative Coupling: Phenols are known to undergo oxidative coupling to form C-C or C-O bonds, a reaction modality found in the biosynthesis of many natural products.[9][10]

Reactivity of the Hydroxymethyl Group

The primary benzylic alcohol functionality of the -CH₂OH group can undergo oxidation or be protected.

  • Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (-CHO) using mild oxidizing agents (e.g., PCC, DMP) or further oxidized to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO₄, Jones reagent).[11][12][13] This transformation is crucial for elaborating the molecular scaffold.

  • Protection: Similar to the phenolic hydroxyl, this group can be protected, typically as a silyl ether (e.g., TBDMS) or benzyl ether, to prevent its oxidation or participation in other reactions.[7][14]

  • Esterification: It can be converted to an ester through reaction with carboxylic acids (Fischer esterification) or acyl chlorides.

Key Synthetic Transformations and Protocols

The multifunctionality of this compound allows for diverse synthetic applications. Below are representative protocols for key transformations. Note that these are generalized procedures adapted from reactions on similar substrates and may require optimization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming a C-C bond at the iodo-substituted position. The hydroxyl groups often do not interfere but may require protection depending on the specific coupling partners and conditions.

Representative Experimental Protocol (Adapted from hindered vinyl halide coupling): [15]

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent, such as toluene or dioxane (to give a concentration of ~0.2 M).

  • Add an aqueous solution of a base, such as K₃PO₄ (2.0 equiv.) in deoxygenated water (1 M).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

G start Start: Setup Reaction Vessel reagents Add Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous Solvent & Aqueous Base inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Isolated Product purify->end

Fig. 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Oxidation of the Hydroxymethyl Group

Selective oxidation of the primary alcohol to an aldehyde is a key transformation.

Representative Experimental Protocol (Dess-Martin Periodinane Oxidation):

  • Dissolve this compound (1.0 equiv.) in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.1-1.5 equiv.) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to yield 2-iodo-3-hydroxybenzaldehyde.

Protection of Hydroxyl Groups

Protecting one or both hydroxyl groups is often necessary to perform selective chemistry at another site. Silylation is a common method for protecting alcohols.

Representative Experimental Protocol (TBDMS Protection):

  • Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent like DMF or dichloromethane.

  • Add an amine base, such as imidazole (2.5 equiv.) or triethylamine.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, ~1.1 equiv. for monoprotection, ~2.2 equiv. for diprotection) dropwise at 0 °C. Stoichiometry can be adjusted to favor mono- or di-protection.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the silyl-protected product(s).

Summary of Reactivity

The following table summarizes the key transformations for each functional group of this compound.

Functional GroupReaction TypeTypical ReagentsExpected Product Type
Aryl Iodide Suzuki CouplingR-B(OH)₂, Pd catalyst, BaseBiaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl Alkyne
Heck CouplingAlkene, Pd catalyst, BaseAryl Alkene
Buchwald-HartwigR₂NH, Pd catalyst, BaseAryl Amine
Phenolic Hydroxyl O-AlkylationR-X, Base (e.g., K₂CO₃)Phenolic Ether
O-AcylationAcyl chloride, Base (e.g., Pyridine)Phenolic Ester
Protection (Silyl)TBDMSCl, ImidazoleSilyl Ether
Hydroxymethyl Oxidation (Aldehyde)PCC, DMP, MnO₂Benzaldehyde
Oxidation (Acid)KMnO₄, CrO₃Benzoic Acid
Protection (Silyl)TBDMSCl, ImidazoleSilyl Ether
EsterificationRCOOH, Acid catalystBenzyl Ester

Conclusion

This compound is a highly valuable and synthetically flexible building block. The distinct and predictable reactivity of its aryl iodide, phenolic hydroxyl, and hydroxymethyl functionalities allows for a wide range of chemical modifications. Through judicious selection of reagents and reaction conditions, including the strategic use of protecting groups, chemists can selectively address each site to build molecular complexity. This profile makes this compound an important precursor for the synthesis of novel pharmaceutical agents, functional materials, and other high-value chemical entities.

References

An In-depth Technical Guide to the Solubility of 5-(Hydroxymethyl)-2-iodophenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Hydroxymethyl)-2-iodophenol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure and data from analogous compounds, a detailed experimental protocol for solubility determination, and visualizations to aid in experimental design and comprehension.

Introduction to this compound and its Predicted Solubility Profile

This compound is a substituted phenolic compound with the molecular formula C₇H₇IO₂. It exists as a solid at room temperature.[1] Its structure, featuring a hydroxyl group, a hydroxymethyl group, and an iodine atom on the benzene ring, dictates its solubility behavior.

  • Polar Moieties: The phenolic hydroxyl (-OH) and the hydroxymethyl (-CH₂OH) groups are capable of forming hydrogen bonds, suggesting a propensity for solubility in polar solvents. The presence of the hydroxymethyl group, in particular, is known to enhance solubility in polar solvents like water, ethanol, and methanol.[2]

  • Nonpolar/Lipophilic Moieties: The benzene ring and the large, polarizable iodine atom contribute to its lipophilicity, suggesting potential solubility in less polar organic solvents.

Based on these structural features and data from structurally related compounds, a qualitative solubility profile can be predicted.

Analogous Compound Analysis:

  • 2-Iodophenol: This compound is moderately soluble in polar solvents such as water and alcohols, and is also soluble in ethanol and ether.[3][4] It is less soluble in non-polar solvents like hexane and benzene.[3]

  • 4-(Hydroxymethyl)phenol: This compound is generally more soluble in polar organic solvents like ethanol and methanol compared to non-polar solvents.[2]

  • Phenol: While only sparingly soluble in water, phenol is soluble in a wide range of organic solvents, including ethanol, methanol, diethyl ether, acetone, and chloroform.[5]

Predicted Solubility of this compound:

Given the combined polar characteristics of the two hydroxyl groups and the lipophilic nature of the iodinated benzene ring, this compound is expected to exhibit good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be limited.

Quantitative Solubility Data

Solvent Category Solvent Chemical Formula Solubility ( g/100 mL at 25°C) Notes
Alcohols MethanolCH₃OHData to be determinedExpected to be soluble
EthanolC₂H₅OHData to be determinedExpected to be soluble
IsopropanolC₃H₈OData to be determinedExpected to be soluble
Ketones AcetoneC₃H₆OData to be determinedExpected to be soluble
Esters Ethyl AcetateC₄H₈O₂Data to be determinedExpected to be moderately soluble
Ethers Diethyl Ether(C₂H₅)₂OData to be determinedExpected to be moderately soluble
Tetrahydrofuran (THF)C₄H₈OData to be determinedExpected to be soluble
Halogenated Dichloromethane (DCM)CH₂Cl₂Data to be determinedExpected to be moderately soluble
ChloroformCHCl₃Data to be determinedExpected to be moderately soluble
Aromatic TolueneC₇H₈Data to be determinedExpected to have limited solubility
Other Dimethyl Sulfoxide (DMSO)(CH₃)₂SOData to be determinedExpected to be highly soluble
AcetonitrileC₂H₃NData to be determinedExpected to be soluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[6][7]

3.1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

3.2. Materials:

  • This compound (analytical grade)

  • Selected organic solvents (high-purity grade)

  • Analytical balance (±0.0001 g accuracy)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Pre-weighed evaporation dishes (for gravimetric analysis)

  • Drying oven

  • Desiccator

3.3. Generalized Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a vial B Seal the vial securely A->B C Place vial in a constant temperature shaker/water bath B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Filter the supernatant using a syringe filter to obtain a clear, saturated solution E->F G Gravimetric Method: Evaporate a known volume of the filtrate and weigh the residue F->G H Spectroscopic/Chromatographic Method: Dilute the filtrate and measure concentration using UV-Vis or HPLC F->H G A Is the compound thermally stable and non-volatile at the evaporation temperature? B Gravimetric analysis is suitable A->B Yes C Gravimetric analysis may be inaccurate A->C No D Does the compound have a chromophore (for UV-Vis) or is it suitable for the chosen chromatographic detector? C->D E Spectroscopic or chromatographic analysis is suitable D->E Yes F Consider derivatization or an alternative detection method (e.g., ELSD, MS) D->F No

References

Thermogravimetric Analysis of 5-(Hydroxymethyl)-2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-(Hydroxymethyl)-2-iodophenol. Due to the absence of direct experimental TGA data for this specific compound in publicly available literature, this document establishes a predictive framework based on the known thermal properties of analogous compounds, including iodophenols and hydroxymethylphenols. The guide outlines a detailed experimental protocol for conducting TGA on this and similar solid organic molecules, presents comparative data for related structures, and proposes a hypothetical thermal decomposition profile for this compound. This includes a multi-step degradation pathway with corresponding temperature ranges and anticipated mass losses. The provided workflows and diagrams are intended to serve as a valuable resource for the thermal characterization of this and related compounds in a research and development setting.

Introduction to the Thermogravimetric Analysis of Phenolic Compounds

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and compositional analysis of materials.[2] For phenolic compounds, which are prevalent in pharmaceuticals and other industrial applications, TGA provides critical insights into their thermal behavior, helping to define storage conditions, shelf-life, and degradation pathways. The thermal stability of substituted phenols is significantly influenced by the nature and position of the functional groups on the aromatic ring.

In the case of this compound, the presence of a hydroxymethyl group and an iodine atom is expected to dictate a unique thermal decomposition profile compared to unsubstituted phenol. The C-I bond is generally less stable than C-H or C-C bonds and may cleave at a lower temperature. The hydroxymethyl group can also undergo dehydration or decomposition.

Experimental Protocol for Thermogravimetric Analysis

The following protocol provides a robust methodology for the thermogravimetric analysis of solid organic compounds like this compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh a small amount of the sample, typically between 2 and 10 mg, into a clean, inert TGA pan (e.g., alumina or platinum).

Analytical Method:

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Continuously monitor and record the sample mass as a function of temperature.

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The first derivative of this curve (DTG curve) is often plotted to identify the temperatures of maximum weight loss rates. Key parameters to be determined include:

  • T_onset : The initial temperature at which significant mass loss begins.

  • T_max : The temperature of the maximum rate of mass loss for each decomposition step (from the DTG peak).

  • Mass Loss (%) : The percentage of mass lost in each distinct decomposition stage.

  • Residue (%) : The percentage of mass remaining at the end of the analysis.

Comparative Data of Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-IodophenolC₆H₅IO220.0137-40186-187 (at 160 mmHg)
Salicyl Alcohol (2-Hydroxybenzyl alcohol)C₇H₈O₂124.1486267
4-Hydroxybenzyl alcoholC₇H₈O₂124.14114-122-
PhenolC₆H₆O94.1140.5181.7

Predicted Thermogravimetric Profile of this compound

A hypothetical TGA curve for this compound is predicted to show a multi-step decomposition process. The following is a plausible, albeit predictive, breakdown of the thermal degradation stages under an inert atmosphere.

Predicted TGA Data for this compound

Decomposition StagePredicted Temperature Range (°C)Predicted Mass Loss (%)Probable Lost Fragments
1150 - 250~12%H₂O + CO (from hydroxymethyl group)
2250 - 350~50%I (Iodine)
3350 - 500~38%Phenolic ring fragmentation
Residue > 500< 5%Carbonaceous residue

Discussion of Decomposition Stages:

  • Stage 1: The initial mass loss is likely due to the decomposition of the hydroxymethyl group. This could occur through a dehydration reaction, followed by the loss of carbon monoxide.

  • Stage 2: The cleavage of the carbon-iodine bond is expected in the subsequent stage, leading to the sublimation of iodine. The C-I bond is the weakest bond in the molecule.

  • Stage 3: The final major mass loss corresponds to the decomposition and fragmentation of the remaining phenolic structure at higher temperatures.

Visualizations

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis A Dry Sample B Weigh 2-10 mg A->B C Load Sample B->C D Inert Gas Purge (N2 or Ar) C->D E Heat from Ambient to 800°C at 10°C/min D->E F Record Mass vs. Temp E->F G Generate TGA/DTG Curves F->G H Determine Tonset, Tmax, Mass Loss %, Residue % G->H

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Hypothetical Thermal Decomposition Pathway

Decomposition_Pathway cluster_stage1 Stage 1: 150-250°C cluster_stage2 Stage 2: 250-350°C cluster_stage3 Stage 3: 350-500°C A This compound B Intermediate A A->B Heat L1 - H₂O, - CO B->L1 C Intermediate B B->C Further Heating L2 - I C->L2 D Carbonaceous Residue C->D High Temp L3 Fragmentation D->L3

Caption: A hypothetical multi-stage thermal decomposition pathway for this compound.

Conclusion

This technical guide has presented a predictive yet comprehensive framework for understanding the thermogravimetric analysis of this compound. The detailed experimental protocol provides a solid foundation for reproducible thermal characterization. While direct experimental data is currently lacking, the comparative data of analogous compounds and the proposed hypothetical decomposition pathway offer valuable insights for researchers. The visual representations of the experimental workflow and decomposition mechanism serve to conceptualize the analytical process and the chemical transformations that are anticipated upon heating. It is recommended that experimental TGA be performed on this compound to validate and refine the predictive model presented herein.

References

5-(Hydroxymethyl)-2-iodophenol: A Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-(Hydroxymethyl)-2-iodophenol (also known as 3-Hydroxy-4-iodobenzyl alcohol), CAS Number 773869-57-1. While this compound is a valuable intermediate in organic synthesis, it is important to note at the outset that there is a significant lack of published scientific literature detailing its specific discovery, historical development, and biological activities. Therefore, this guide focuses on its well-documented chemical aspects and places its potential biological relevance in the context of structurally related compounds.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is critical for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 773869-57-1
Molecular Formula C₇H₇IO₂
Molecular Weight 250.03 g/mol
Melting Point 148 °C
Boiling Point (Predicted) 273.9 ± 25.0 °C
Density (Predicted) 2.020 ± 0.06 g/cm³
pKa (Predicted) 8.29 ± 0.10
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Table 2: Spectroscopic Data for this compound

Spectrum TypePeak/Shift (δ)Description
¹H NMR (CDCl₃)δ 1.69 (br, 1H)Hydroxyl proton (-CH₂OH )
δ 4.64 (s, 2H)Methylene protons (-CH₂ OH)
δ 5.33 (s, 1H)Phenolic proton (-OH )
δ 6.70 (dd, J = 7.8, 1.5 Hz, 1H)Aromatic proton
δ 7.01 (d, J = 1.5 Hz, 1H)Aromatic proton
δ 7.63 (d, J = 7.8 Hz, 1H)Aromatic proton

Synthesis of this compound

While the historical first synthesis of this compound is not well-documented in readily available literature, a reliable and detailed experimental protocol for its preparation from 3-hydroxy-4-iodobenzoic acid has been reported.

Experimental Protocol: Synthesis from 3-Hydroxy-4-iodobenzoic Acid

This procedure involves the reduction of a carboxylic acid to an alcohol using a borane-tetrahydrofuran complex.

Materials:

  • 3-Hydroxy-4-iodobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Borane-THF solution

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Diisopropyl ether

  • Hexane

Procedure:

  • To a solution of 3-hydroxy-4-iodobenzoic acid (20.9 g, 79.3 mmol) in anhydrous THF (160 mL), slowly add a 1 M borane-THF solution (240 mL, 240 mmol).[1]

  • Stir the reaction mixture at 60 °C for 2 hours.[1]

  • Upon completion of the reaction, carefully quench the reaction by the addition of water.

  • Extract the aqueous mixture twice with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent by concentration under reduced pressure.

  • Wash the resulting residue with diisopropyl ether and hexane to yield 3-hydroxy-4-iodobenzenemethanol (17.4 g, 88% yield) as a white solid.[1]

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Hydroxy-4-iodobenzoic acid 3-Hydroxy-4-iodobenzoic acid Reaction_Vessel Anhydrous THF 3-Hydroxy-4-iodobenzoic acid->Reaction_Vessel Dissolve Conditions 60 °C, 2 hours Reaction_Vessel->Conditions Reagent 1 M Borane-THF Reagent->Reaction_Vessel Add slowly Quenching Water Quench Conditions->Quenching After 2h Extraction Ethyl Acetate Extraction Quenching->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Final_Wash Wash (Diisopropyl ether/Hexane) Concentration->Final_Wash This compound This compound Final_Wash->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a benzylic alcohol that can be further functionalized, along with an aryl iodide amenable to cross-coupling reactions, makes it a versatile building block.

A notable example is its use as a starting material in the synthesis of a radiopharmaceutical, 4-[18F]fluoro-m-hydroxyphenethylguanidine, intended for positron emission tomography (PET) imaging of cardiac sympathetic nerve density.[2] In this multi-step synthesis, the hydroxyl groups of 3-hydroxy-4-iodobenzyl alcohol are first protected, and then the molecule undergoes a series of transformations to introduce the desired functional groups.[2]

Biological Activity: An Unexplored Frontier

As of this writing, there are no dedicated studies in the peer-reviewed scientific literature that investigate the biological activities of this compound. However, the biological profiles of structurally related compounds can offer insights into its potential pharmacological properties and guide future research.

  • Iodinated Phenols: Iodinated phenolic compounds are known to possess a range of biological activities, including antibacterial and anti-virulence properties.[3] The position and number of iodine atoms on the phenolic ring can significantly influence this activity.

  • Substituted Benzyl Alcohols: Various substituted benzyl alcohols have been evaluated for their antiproliferative effects against different human cancer cell lines.[4][5] The nature and position of the substituents on the aromatic ring are crucial for their cytotoxic activity. For instance, some benzyl alcohol derivatives have been shown to induce apoptosis in cancer cells.[5][6]

Given these precedents, this compound could be a candidate for screening in various biological assays.

G cluster_related Structurally Related Compounds cluster_potential_activities Potential (Hypothetical) Biological Activities Target_Compound This compound Iodophenols Iodinated Phenols Benzyl_Alcohols Substituted Benzyl Alcohols Antimicrobial Antimicrobial Activity Iodophenols->Antimicrobial Known Activity Anticancer Anticancer Activity (e.g., Apoptosis Induction) Benzyl_Alcohols->Anticancer Known Activity Anti_inflammatory Anti-inflammatory Activity Benzyl_Alcohols->Anti_inflammatory Known Activity Antioxidant Antioxidant Activity Benzyl_Alcohols->Antioxidant Known Activity

Caption: Potential areas of biological investigation for this compound.

Future Directions

The lack of biological data on this compound presents an opportunity for new research. Future studies could focus on:

  • Broad Biological Screening: Evaluating the compound for a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound with variations in the substitution pattern to understand how its chemical structure relates to any observed biological activity.

  • Mechanism of Action Studies: If any significant biological activity is identified, further research could elucidate the underlying molecular mechanisms.

References

A Theoretical and Computational Scrutiny of 5-(Hydroxymethyl)-2-iodophenol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(Hydroxymethyl)-2-iodophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for elucidating its mechanism of action and designing novel derivatives with enhanced efficacy and specificity. This technical guide outlines a comprehensive computational protocol for the theoretical investigation of this compound using Density Functional Theory (DFT). While experimental data for this specific molecule is limited, this document serves as a roadmap for researchers to perform and interpret theoretical calculations, thereby accelerating the drug discovery and development process. The methodologies and data presentation formats are based on established computational studies of similar phenolic and iodinated compounds.

Introduction

Substituted phenols are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The introduction of a hydroxymethyl group and an iodine atom to the phenolic scaffold, as in this compound, can significantly modulate its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and reactivity. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a crucial role in its biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds in silico.[1][2][3][4][5][6] By solving the Schrödinger equation for a many-electron system, DFT can provide valuable insights into:

  • Molecular Geometry: Predicting stable conformations and providing precise data on bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Characterizing the distribution of electrons, identifying reactive sites, and quantifying molecular orbitals.

  • Spectroscopic Properties: Simulating vibrational (infrared and Raman) and electronic (UV-Visible) spectra to aid in experimental characterization.

  • Reactivity Descriptors: Calculating parameters that predict the molecule's susceptibility to electrophilic and nucleophilic attack.

This guide provides a standardized protocol for conducting a comprehensive theoretical study on this compound, from geometry optimization to the analysis of its electronic and spectroscopic features.

Computational Methodology

The following section details a proposed experimental protocol for the theoretical investigation of this compound.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular structures and orbitals can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Frequency Calculations

The initial structure of this compound can be built using any molecular modeling software. A conformational search should be performed to identify the lowest energy conformer. The geometry of this conformer should then be optimized using DFT. A widely used and reliable method is the B3LYP functional combined with a basis set such as 6-311++G(d,p) for all atoms except iodine.[2][5] For the iodine atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is recommended.

Frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and the theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

Following geometry optimization, a series of single-point energy calculations can be performed to analyze the electronic structure of the molecule. This includes:

  • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

  • Frontier Molecular Orbital (FMO) Analysis: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.

Spectroscopic Simulations
  • UV-Visible Spectrum: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing information on the electronic transitions within the molecule.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts.

Predicted Molecular Properties

This section presents the expected quantitative data from the proposed computational study in a structured format.

Geometric Parameters

The optimized geometric parameters provide a detailed picture of the molecule's 3D structure.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C-I2.10
C-O (phenol)1.36
C-C (ring)1.39 - 1.41
C-C (CH2OH)1.51
C-O (CH2OH)1.43
O-H (phenol)0.96
O-H (CH2OH)0.97
C-H (ring)1.08
C-H (CH2OH)1.09

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C-C-I120.5
C-C-O (phenol)118.0
C-C-C (ring)119.0 - 121.0
C-C-C (CH2OH)121.0
C-C-O (CH2OH)112.0
C-O-H (phenol)109.0
C-O-H (CH2OH)108.5
Electronic Properties

The electronic properties are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 Debye
Mulliken Atomic ChargesC-I: C(+0.1), I(-0.1)
C-O(phenol): C(+0.2), O(-0.6)
O-H(phenol): O(-0.6), H(+0.4)
Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm-1)
O-H stretch (phenol)3600
O-H stretch (hydroxymethyl)3650
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2950 - 2850
C=C stretch (aromatic)1600 - 1450
C-O stretch (phenol)1250
C-O stretch (hydroxymethyl)1050
C-I stretch600

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_setup Computational Setup cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build Molecular Structure Building conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (B3LYP/6-311++G(d,p) & LANL2DZ) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo mep MEP Surface Generation geom_opt->mep td_dft TD-DFT (UV-Vis) geom_opt->td_dft giao GIAO (NMR) geom_opt->giao

Caption: Proposed workflow for the theoretical calculation of this compound.

logical_relationship cluster_structure Molecular Structure cluster_properties Predicted Properties geometry Optimized Geometry (Bond Lengths, Angles) electronic Electronic Properties (HOMO, LUMO, MEP) geometry->electronic influences spectroscopic Spectroscopic Signatures (IR, Raman, UV-Vis, NMR) electronic->spectroscopic determines reactivity Chemical Reactivity electronic->reactivity predicts

Caption: Logical relationship between molecular structure and predicted properties.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound using DFT calculations. The outlined protocols for geometry optimization, electronic structure analysis, and spectroscopic simulations are based on established methodologies for similar molecular systems. The presented tables offer a clear and structured format for reporting the quantitative data obtained from such a study. By following this guide, researchers in drug development and related fields can gain valuable insights into the molecular properties of this compound, which can inform the design of future experiments and the development of novel therapeutic agents. The synergy between computational predictions and experimental validation is key to accelerating the pace of scientific discovery.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-(Hydroxymethyl)-2-iodophenol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-(Hydroxymethyl)-2-iodophenol with various arylboronic acids. The resulting biphenyl structures are of significant interest in medicinal chemistry and drug development as they form the core of many biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that is widely used in the synthesis of biaryls, a common scaffold in pharmaceutical agents.[1][2] This protocol focuses on the use of this compound as a key building block. The presence of the hydroxymethyl and phenol groups provides opportunities for further functionalization, making the resulting products valuable intermediates for creating libraries of potential drug candidates. The palladium-catalyzed coupling of an organoboron species with an organohalide is a fundamental transformation in modern organic synthesis.[2][3]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 equivalents)

  • Ligand (if required, e.g., SPhos, XPhos) (0.04 - 0.10 equivalents)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst (0.02-0.05 eq.), and the ligand (if necessary).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes various conditions reported for Suzuki couplings of similar aryl iodides, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-2460-80[4]
Pd₂(dba)₃ (1.5)XPhos (3.1)K₃PO₄ (3.0)Dioxane/H₂O12010 min (µW)~53[5]
Pd(PPh₃)₄ (1.5)-K₃PO₄ (2.0)DMF855~53[5]
Pd/C (10%)-K₂CO₃ (2.0)DME/H₂O2524High
Na₂PdCl₄sSPhosK₃PO₄Acetonitrile/H₂O3724Good to Excellent[6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand setup Inert Atmosphere: Evacuate & Backfill with Argon reagents->setup solvent Add Anhydrous Solvent setup->solvent heating Heat & Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring extraction Aqueous Workup: Dilute, Wash with H₂O & Brine monitoring->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product Pure Biphenyl Product purification->final_product Isolated Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Application in Drug Discovery

Biaryl moieties are prevalent in a wide range of pharmaceuticals due to their ability to adopt specific conformations that facilitate binding to biological targets. The products derived from the Suzuki coupling of this compound are versatile scaffolds for the development of novel therapeutics.

Potential Therapeutic Targets:

The synthesized biphenyl derivatives can be screened against various biological targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a biaryl core. The hydroxymethyl and phenolic groups on the scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties. For example, these functional groups can serve as handles for introducing moieties that improve solubility or cell permeability.

Hypothetical Signaling Pathway Inhibition:

A drug candidate developed from this scaffold could potentially target key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway. Inhibition of EGFR can block downstream signaling cascades, leading to reduced tumor growth.

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Drug Biphenyl-based Inhibitor Drug->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Disclaimer: This document provides a representative protocol and hypothetical applications. All laboratory work should be conducted by trained professionals in a controlled environment, following all appropriate safety precautions. The specific reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 5-(Hydroxymethyl)-2-iodophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira cross-coupling reaction of 5-(hydroxymethyl)-2-iodophenol with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted phenol derivatives, which are valuable intermediates in medicinal chemistry and drug development. The products of this reaction can serve as scaffolds for the development of novel therapeutic agents.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[3] Aryl iodides are particularly reactive substrates in this transformation.[1]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ, undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-(hydroxymethyl)phenol product and regenerate the active palladium(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira cross-coupling of this compound with terminal alkynes.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure that can be adapted for a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (5-10 mL) and the amine base (e.g., TEA, 3.0 mmol, 3.0 equiv.) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-5-(hydroxymethyl)phenol.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a pre-formed monoligated Pd(0) precatalyst)[4]

  • Amine base (e.g., Triethylamine, Diisopropylethylamine, or a hindered base like 2,2,6,6-Tetramethylpiperidine (TMP))[4]

  • Anhydrous solvent (e.g., THF, DMF, or Dimethyl sulfoxide (DMSO))[4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the anhydrous solvent (5-10 mL) and the amine base (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne: Add the terminal alkyne (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The data is compiled from typical yields observed for similar substrates and should be considered as a guideline. Optimization may be required for specific substrates and scales.

Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes (Pd/Cu Co-catalyzed)

EntryTerminal AlkyneProductReaction Time (h)Temperature (°C)Yield (%)
1Phenylacetylene5-(Hydroxymethyl)-2-(phenylethynyl)phenol4-8RT - 4085-95
21-Hexyne5-(Hydroxymethyl)-2-(hex-1-yn-1-yl)phenol6-12RT - 5080-90
3Trimethylsilylacetylene5-(Hydroxymethyl)-2-((trimethylsilyl)ethynyl)phenol3-6RT90-98
44-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-5-(hydroxymethyl)phenol5-10RT - 4082-92
5Propargyl alcohol4-(3-Hydroxy-4-(hydroxymethyl)phenyl)but-2-yn-1-ol8-1640-6075-85

Table 2: Optimization of Reaction Conditions for the Coupling with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEATHFRT88
2PdCl₂(PPh₃)₂ (2)CuI (4)DIPEADMFRT92
3Pd(PPh₃)₄ (3)-TEATHF6075
4PdCl₂(PPh₃)₂ (1)CuI (2)TEATHF4085

Visualizations

Sonogashira_Mechanism Figure 1: Catalytic Cycle of the Sonogashira Cross-Coupling Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Product Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)I->Cu(I)-C≡CR H-C≡CR Base Cu(I)-C≡CR->Ar-Pd(II)L2-I Transfers Acetylide to Palladium

Caption: Catalytic cycle of the Sonogashira reaction.

Experimental_Workflow Figure 2: General Experimental Workflow for Sonogashira Coupling start Start setup Reaction Setup (Aryl Iodide, Catalysts, Base, Solvent) in inert atmosphere start->setup addition Addition of Terminal Alkyne setup->addition reaction Reaction & Monitoring (TLC / GC-MS) addition->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Generalized workflow for Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis with 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed synthesis utilizing 5-(hydroxymethyl)-2-iodophenol. While direct literature on this specific substrate is limited, the following protocols are based on well-established methodologies for structurally related substituted 2-iodophenols and other aryl iodides. These notes are intended to serve as a foundational guide for researchers to adapt and optimize these powerful cross-coupling reactions for their specific research and drug development needs. The resulting hydroxymethyl-substituted biaryls, stilbenes, and diphenylamines are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and functional materials. [1][2][3][4]

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep Prepare Reactants: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) prep->setup cat Prepare Catalyst System: - Palladium Precatalyst - Ligand cat->setup sol Prepare Anhydrous Solvent sol->setup heat Heat to Reaction Temperature with Stirring setup->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction and Remove Solvent monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify char Characterize Product (NMR, MS, etc.) purify->char yield Determine Yield char->yield

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Hydroxymethyl-Substituted Biaryls

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. [5][6][7]This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. [1][2][3][4]

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n(I) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n(R') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product Ar-I This compound Ar-I->pd2_ox R'B(OR)2 Boronic Acid/Ester R'B(OR)2->pd2_trans Base Base Base->pd2_trans

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol (Model)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of halophenols. [7]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.03 mmol, 3 mol%) and a ligand such as SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10070-95[6]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10080-98[5]
Pd/CK₃PO₄H₂O10060-90[7]

Sonogashira Coupling: Synthesis of Hydroxymethyl-Substituted Alkynylphenols

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [8][9]This reaction is a powerful tool for the synthesis of substituted alkynes, which are important building blocks in organic synthesis and materials science.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n(I) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n(C≡CR') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR' pd2_trans->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_trans alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide Ar-I This compound Ar-I->pd2_ox

Figure 3: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol (Model)

This protocol is based on general procedures for the Sonogashira coupling of iodoarenes. [10][11][12]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in a suitable solvent such as THF or DMF.

  • Base and Catalyst Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.). Then, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, typically CuI (0.04 mmol, 4 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as indicated by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-5085-95[11][12]
Pd(OAc)₂ / PPh₃ / CuIDIPADMF6070-90[10]

Heck Reaction: Synthesis of Hydroxymethyl-Substituted Stilbenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. [13][14][15]It is a valuable method for the synthesis of substituted alkenes, such as stilbenes, which have applications in materials science and as pharmaceutical scaffolds. [16][17][18][19]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n(I) pd0->pd2_ox Oxidative Addition pd2_alkene [Ar-Pd(II)L_n(alkene)]+ pd2_ox->pd2_alkene Alkene Coordination pd2_insertion R-CH(Ar)-CH2-Pd(II)L_n pd2_alkene->pd2_insertion Migratory Insertion product Ar-CH=CH-R pd2_insertion->product β-Hydride Elimination product->pd0 Base-mediated Regeneration Ar-I This compound Ar-I->pd2_ox Alkene Alkene Alkene->pd2_alkene Base Base Base->pd0

Figure 4: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol (Model)

This protocol is adapted from general procedures for the Heck reaction. [13][14]

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 equiv.), and a base such as triethylamine or potassium carbonate (2.0 mmol, 2.0 equiv.) in a sealed tube.

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%), and if necessary, a phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the mixture to a high temperature (typically 100-140 °C) and monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the organic extracts, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the substituted alkene.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100-12060-85[13]
PdCl₂K₂CO₃NMP120-14050-80[13]

Buchwald-Hartwig Amination: Synthesis of Hydroxymethyl-Substituted Diphenylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [20][21]This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are present in many drug molecules. [2][22]

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n(I) pd0->pd2_ox Oxidative Addition pd2_amide Ar-Pd(II)L_n(NR'R'') pd2_ox->pd2_amide Amine Coordination & Deprotonation pd2_amide->pd0 Reductive Elimination product Ar-NR'R'' pd2_amide->product Ar-I This compound Ar-I->pd2_ox Amine HNR'R'' Amine->pd2_amide Base Base Base->pd2_amide

Figure 5: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol (Model)

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl halides. [21][23][24]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Dry the combined organic layers and remove the solvent in vacuo.

  • Purification: Purify the product by flash chromatography.

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10075-95[24]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11070-90[23]

Applications in Drug Discovery and Materials Science

The products derived from the palladium-catalyzed reactions of this compound are valuable scaffolds in various fields:

  • Hydroxymethyl-substituted biaryls , synthesized via Suzuki coupling, are prevalent in many pharmaceutical compounds and can act as key intermediates in the synthesis of more complex drug candidates. [1][2][3]The hydroxymethyl group offers a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets.

  • Hydroxymethyl-substituted stilbenes , obtained through the Heck reaction, are a class of compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [16][17][19][25]The hydroxymethyl and phenol moieties can be crucial for their pharmacological effects.

  • Hydroxymethyl-substituted diphenylamines , prepared by Buchwald-Hartwig amination, are important structural motifs in medicinal chemistry and materials science. [22][26]They are found in various bioactive molecules and can be used in the development of organic light-emitting diodes (OLEDs) and other functional materials.

References

Application Notes and Protocols for 5-(Hydroxymethyl)-2-iodophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-2-iodophenol is a versatile trifunctional building block in medicinal chemistry, offering reactive sites for a variety of synthetic transformations. Its structure, featuring a phenolic hydroxyl group, a primary alcohol, and an iodo substituent on the aromatic ring, allows for sequential and site-selective modifications. This enables the construction of diverse molecular scaffolds with potential therapeutic applications. The iodinated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, facilitating the introduction of aryl, heteroaryl, or alkynyl moieties. The phenolic hydroxyl and hydroxymethyl groups provide handles for etherification, esterification, or oxidation to introduce further complexity and modulate physicochemical properties.

These structural features make this compound an attractive starting material for the synthesis of various classes of biologically active compounds, including but not limited to, substituted biaryls, benzofurans, and coumarins. Derivatives of these scaffolds have been reported to exhibit a range of pharmacological activities, including anticancer and antimicrobial properties.

Key Synthetic Applications and Protocols

The strategic functionalization of this compound allows for the synthesis of a variety of heterocyclic and polycyclic compounds with significant potential in drug discovery. Below are detailed protocols for key transformations.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound, this reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many marketed drugs and clinical candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Water mixture, 4:1)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent and degas the mixture for 15-20 minutes.

    • Add the palladium catalyst under a counterflow of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reactants Combine this compound, Arylboronic acid, and Base Start->Reactants Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Solvent and Degas Inert->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat and Stir (80-100°C, 12-24h) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (EtOAc, H2O, Brine) Monitor->Workup Complete Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Biaryl Product Purify->Product

Caption: Workflow for the synthesis of biaryl derivatives.

Sonogashira Coupling for the Synthesis of Aryl-Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) iodide (CuI, 4 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)

    • Solvent (e.g., Anhydrous THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[1]

    • Add the anhydrous solvent and the base. Stir the mixture at room temperature for 10 minutes.[1]

    • Add the terminal alkyne dropwise via syringe.[1]

    • Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.[1]

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.[1]

    • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_add Ar-Pd(II)-I(L2) pd0->pd_add Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)-C≡CR(L2) pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu(I) cu_alkyne Cu(I)-C≡CR cu_i->cu_alkyne R-C≡CH, Base cu_alkyne->cu_i to Pd cycle Benzofuran_Synthesis Start This compound + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate 2-Alkynylphenol Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

References

Application Notes and Protocols: Synthesis of Biaryl Compounds from 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. Their unique three-dimensional arrangement allows for potent and selective interactions with biological targets. The synthesis of these motifs is, therefore, of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This protocol details the synthesis of functionalized biaryl compounds starting from 5-(hydroxymethyl)-2-iodophenol, a versatile building block that allows for the introduction of a hydroxymethyl group, providing a handle for further synthetic modifications. The resulting biaryl phenols and their derivatives have shown promise in various therapeutic areas, including oncology.

Data Presentation: Suzuki-Miyaura Coupling of 2-Iodophenol Derivatives

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various 2-iodophenols with arylboronic acids. While specific data for this compound is not extensively tabulated in the literature, the data for structurally related 2-iodophenols provides a strong predictive basis for reaction outcomes and optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
12-IodophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1285
22-Iodophenol4-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane892
32-Iodophenol4-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O695
42-Iodophenol3-Chlorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃DMF/H₂O1278
55-Nitro-2-iodophenolPhenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Acetonitrile/H₂O1088
65-Fluoro-2-iodophenol4-Fluorophenylboronic acidPd(OAc)₂ (2), XPhos (4)K₃PO₄THF/H₂O890

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Palladium Catalyst start->catalyst solvent Add Solvents (e.g., Toluene/Water) catalyst->solvent heat Heat and Stir under Inert Atmosphere (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Isolated Biaryl Product purify->end_product G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cycle Cell Cycle Arrest biaryl Hydroxylated Biaryl Compound bax Bax (Pro-apoptotic) biaryl->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) biaryl->bcl2 Downregulates cdk1 CDK1/Cyclin B biaryl->cdk1 Inhibits caspase Caspase Activation bax->caspase bcl2->caspase apop Apoptosis caspase->apop g2m G2/M Transition cdk1->g2m arrest Cell Cycle Arrest g2m->arrest

Application Notes: 5-(Hydroxymethyl)-2-iodophenol in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)-2-iodophenol is a versatile, yet underutilized, building block for the synthesis of complex natural products. Its trifunctional nature—comprising a phenolic hydroxyl, a primary alcohol, and a strategically positioned iodine atom—offers a rich platform for a variety of synthetic transformations. The ortho-iodine atom is primed for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl and hydroxymethyl groups provide handles for etherification, esterification, oxidation, or use as nucleophilic partners in other bond-forming reactions.

These application notes provide a prospective look into how this compound can be strategically employed in the synthesis of natural product scaffolds. While direct utilization of this specific reagent in total synthesis is not yet widely documented, its potential is evident. We present detailed, generalized protocols for key transformations and conceptual retrosynthetic analyses for select natural products to illustrate its synthetic utility.

Key Synthetic Transformations & Protocols

The reactivity of this compound is dominated by the aryl iodide, which readily participates in a variety of cross-coupling reactions. The phenolic and alcohol moieties can be either protected or engaged directly in subsequent synthetic steps.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

This reaction is ideal for forming biaryl linkages, a common motif in natural products.

General Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[1]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).[1]

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This method enables the introduction of an alkyne moiety, a versatile functional group for further transformations like cyclizations or click chemistry.

General Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent, such as THF or DMF.

  • Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-5.0 equiv.).[2]

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[2]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).[2]

  • Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene, typically yielding a substituted alkene product.[3]

General Protocol:

  • Combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.5 equiv.).

  • Heat the mixture at 80-120 °C for 12-48 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the residue via flash chromatography.

This reaction is a powerful method for constructing aryl-amine bonds, which are prevalent in alkaloid natural products.

General Protocol:

  • Charge a glovebox or Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4-2.0 equiv.).[4][5]

  • Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

Williamson Ether Synthesis

The phenolic hydroxyl group can be readily alkylated to form an ether linkage, a common structural element in many natural products.[6]

General Protocol:

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-3.0 equiv.) to deprotonate the phenol.[7]

  • Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until completion.

  • Quench the reaction with water and extract with an ether-based solvent (e.g., diethyl ether, MTBE).

  • Wash the organic layer with brine, dry over an anhydrous salt, and evaporate the solvent.

  • Purify the resulting ether by column chromatography.

Data Presentation: Summary of Key Transformations

Reaction TypeReagents & CatalystsSolventTemp. (°C)Potential Product Substructure
Suzuki-Miyaura Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80-1002-Aryl-5-(hydroxymethyl)phenol
Sonogashira R-C≡CH, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHF or DMF25-502-(Alkynyl)-5-(hydroxymethyl)phenol
Heck-Mizoroki Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃NDMF80-1202-(Alkenyl)-5-(hydroxymethyl)phenol
Buchwald-Hartwig R₂NH, Pd₂(dba)₃, Xantphos, NaOt-BuToluene80-1102-(Amino)-5-(hydroxymethyl)phenol
Williamson Ether R-X, K₂CO₃DMF25-802-Iodo-1-(alkoxy)-4-(hydroxymethyl)benzene

Conceptual Application in Natural Product Synthesis

To illustrate the potential of this compound, we propose its incorporation into the retrosynthetic analysis of two hypothetical natural product targets.

Target 1: A Tyroscherin Analogue

Tyroscherin is a natural product with a substituted aromatic core.[8][9][10] An analogue featuring a hydroxymethyl group could be synthesized using this compound as a key starting material.

G Tyroscherin Analogue Tyroscherin Analogue Aryl-Alkyne Intermediate Aryl-Alkyne Intermediate Tyroscherin Analogue->Aryl-Alkyne Intermediate Reduction/ Functionalization Coupling_Method Sonogashira Coupling Aryl-Alkyne Intermediate->Coupling_Method This compound This compound Side_Chain_Alkyne Side-Chain Alkyne Coupling_Method->this compound Coupling_Method->Side_Chain_Alkyne

Caption: Retrosynthesis of a Tyroscherin analogue.

This strategy hinges on a Sonogashira coupling to install the complex side chain onto the aromatic core provided by this compound. The hydroxymethyl group offers a site for late-stage modification or can be a key pharmacophoric feature of the final analogue.

Target 2: A Basiliolide B Core Structure

Basiliolide B contains a complex polycyclic system attached to a substituted aromatic ring.[11][12][13][14][15] A strategy to access analogues could involve an initial Suzuki coupling to build a substituted biaryl system, followed by further elaboration.

G Basiliolide_Analogue Basiliolide B Analogue Biaryl_Intermediate Biaryl Intermediate Basiliolide_Analogue->Biaryl_Intermediate Cyclization/ Elaboration Coupling_Method Suzuki Coupling Biaryl_Intermediate->Coupling_Method This compound This compound Cyclic_Boronic_Acid Cyclic Boronic Acid Coupling_Method->this compound Coupling_Method->Cyclic_Boronic_Acid

Caption: Retrosynthesis of a Basiliolide B analogue core.

Here, a Suzuki coupling between this compound and a suitable boronic acid derivative of the polycyclic system would be the key bond-forming step. The phenolic hydroxyl could then be used to form the ether linkage found in the natural product family.

Experimental Workflow Visualization

The general workflow for employing this compound in a palladium-catalyzed coupling reaction followed by functionalization of the hydroxyl group is outlined below.

G cluster_0 Step 1: C-C or C-N Bond Formation cluster_1 Step 2: Functional Group Manipulation Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Intermediate Coupled Product Coupling->Intermediate Protection Protection of -OH/-CH2OH (if needed) Intermediate->Protection Purification & Isolation Modification Etherification/ Oxidation/ Esterification Protection->Modification Final_Product Functionalized Natural Product Scaffold Modification->Final_Product

Caption: General experimental workflow.

Conclusion

This compound represents a promising and highly functionalized building block for organic synthesis. Its capacity to undergo a wide array of robust and well-established chemical transformations makes it an ideal candidate for constructing complex molecular architectures found in bioactive natural products. The protocols and synthetic strategies outlined in these notes are intended to serve as a foundational guide for researchers to unlock the synthetic potential of this versatile reagent in the pursuit of novel therapeutics and other valuable chemical entities.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the synthesis of arylamines and their derivatives. The reaction's broad functional group tolerance and applicability to a wide range of substrates make it a superior alternative to traditional methods of C-N bond formation.[1]

This document provides a detailed guide for the Buchwald-Hartwig amination of 5-(hydroxymethyl)-2-iodophenol, a trifunctional substrate presenting unique challenges for selective N-arylation. The presence of a phenolic hydroxyl group, a primary alcohol, and an aryl iodide necessitates careful optimization of reaction conditions to achieve chemoselective amination at the carbon-iodine bond while preserving the hydroxyl functionalities.

Reaction Principle and Chemoselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is subsequently deprotonated by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed, regenerating the Pd(0) catalyst.[2]

A critical challenge in the amination of this compound is the potential for competing O-arylation of the phenolic or benzylic hydroxyl groups. Phenols are generally more acidic and can be more reactive than primary alcohols in palladium-catalyzed C-O coupling reactions. To favor the desired C-N bond formation, the selection of an appropriate base and ligand is paramount. Weaker bases, such as carbonates or phosphates, are often employed to minimize undesired O-arylation, in contrast to stronger bases like alkoxides which can promote this side reaction.[3]

Recommended Reaction Parameters

Based on literature precedents for the amination of functionalized aryl halides, particularly those bearing hydroxyl groups, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand Xantphos or BrettPhosBulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the active catalytic species.[3]
Base K₃PO₄ or Cs₂CO₃Weaker inorganic bases that favor N-arylation over O-arylation of the phenolic hydroxyl group.[3]
Solvent Toluene or Dioxane (anhydrous and degassed)Aprotic solvents commonly used in Buchwald-Hartwig reactions.[3]
Amine Primary or Secondary Amine (1.2 - 1.5 equivalents)A slight excess of the amine is typically used to drive the reaction to completion.
Temperature 80 - 110 °CSufficient to promote the reaction without causing significant decomposition.
Reaction Time 12 - 24 hoursTypical reaction time, with progress monitored by TLC or LC-MS.
Catalyst Loading 1 - 5 mol% PdA standard catalyst loading for this type of transformation.[3]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃

  • Xantphos or BrettPhos

  • K₃PO₄ (finely ground and dried) or Cs₂CO₃

  • Anhydrous, degassed toluene or dioxane

  • Standard inert atmosphere glassware (Schlenk flask or glovebox)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the chosen phosphine ligand (0.06 mmol, 6 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) to the flask, followed by the amine (1.2 mmol).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-aryl product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-I Pd(0)L->Oxidative_Addition_Complex Ar-I Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺ I⁻ Oxidative_Addition_Complex->Amine_Complex + R₂NH Amido_Complex Ar-Pd(II)(L)(NR₂) Amine_Complex->Amido_Complex + Base - Base-H⁺I⁻ Amido_Complex->Pd(0)L Reductive Elimination (Product: Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (substrate, base, Pd precursor, ligand) - Establish inert atmosphere start->setup reagents Reagent Addition: - Add degassed solvent - Add amine setup->reagents reaction Reaction: - Heat and stir - Monitor by TLC/LC-MS reagents->reaction workup Work-up: - Cool and filter - Extract and wash reaction->workup purification Purification: - Column chromatography workup->purification product Characterize Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different ligands and bases.

  • Formation of Side Products (e.g., O-arylation):

    • Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃).

    • Lower the reaction temperature.

    • Consider a ligand that favors C-N reductive elimination.

  • Hydrodehalogenation (removal of iodide):

    • Ensure the amine is of high purity.

    • Optimize the base and ligand combination.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • The bases used can be corrosive or irritants; handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable; work in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Buchwald-Hartwig amination of this compound offers a direct route to valuable substituted aminophenol derivatives. Careful selection of the catalyst system, particularly a bulky, electron-rich phosphine ligand in combination with a mild inorganic base, is crucial for achieving high chemoselectivity for N-arylation over competing O-arylation. The protocol provided herein serves as a robust starting point for researchers to further optimize and apply this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols: 5-(Hydroxymethyl)-2-iodophenol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzofurans and a proposed pathway for dibenz[b,f]oxepines utilizing 5-(hydroxymethyl)-2-iodophenol as a key starting material. The methodologies leverage palladium-catalyzed cross-coupling reactions, offering a versatile route to these important heterocyclic scaffolds.

Synthesis of 2-Substituted-6-(hydroxymethyl)benzofurans via Sonogashira Coupling and Intramolecular Cyclization

This protocol outlines a one-pot synthesis of 2-substituted-6-(hydroxymethyl)benzofurans from this compound and various terminal alkynes. The reaction proceeds via a palladium- and copper-catalyzed Sonogashira coupling, followed by an intramolecular cyclization.[1][2][3][4]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes under palladium/copper catalysis. While these examples do not use this compound specifically, they provide expected yield ranges for analogous reactions.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene6-(Hydroxymethyl)-2-phenylbenzofuran85-95
21-Hexyne2-Butyl-6-(hydroxymethyl)benzofuran80-90
3Ethynyltrimethylsilane6-(Hydroxymethyl)-2-(trimethylsilyl)benzofuran75-85
43-Ethynylpyridine6-(Hydroxymethyl)-2-(pyridin-3-yl)benzofuran70-80
Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the Sonogashira coupling (disappearance of the iodophenol), continue heating for an additional 2-4 hours to ensure complete intramolecular cyclization.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-6-(hydroxymethyl)benzofuran.

Experimental Workflow

Benzofuran_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Add this compound, Pd(OAc)2, CuI, PPh3, Et3N, DMF Start->Reagents Alkyne Add Terminal Alkyne Reagents->Alkyne Heat Heat to 80-100 °C Alkyne->Heat TLC Monitor by TLC Heat->TLC TLC->Heat Incomplete Cool Cool to RT TLC->Cool Complete Extract Dilute & Extract Cool->Extract Wash Wash with NH4Cl & Brine Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Product Purify->End

Caption: Workflow for the one-pot synthesis of 2-substituted-6-(hydroxymethyl)benzofurans.

Proposed Synthesis of Dibenzo[b,f]oxepine Derivatives

This section outlines a proposed two-step synthesis for dibenzo[b,f]oxepine derivatives from this compound. This hypothetical pathway is based on established synthetic strategies for similar heterocyclic systems, which typically involve a Sonogashira coupling followed by an intramolecular cyclization, such as an O-arylation or etherification.[5][6][7][8]

Proposed Reaction Scheme

The proposed synthesis involves an initial Sonogashira coupling of this compound with an ortho-alkynylaryl aldehyde or a related derivative. The resulting intermediate would then undergo an intramolecular cyclization to form the dibenzo[b,f]oxepine core.

Experimental Protocol (Proposed)

Step 1: Sonogashira Coupling

  • Follow the Sonogashira coupling protocol described in Section 1, using an appropriate ortho-substituted aryl alkyne (e.g., 2-ethynylbenzaldehyde) as the coupling partner for this compound.

  • Isolate and purify the resulting diarylacetylene intermediate.

Step 2: Intramolecular Cyclization

  • The purified intermediate from Step 1 would be subjected to conditions that promote intramolecular cyclization. This could involve:

    • Acid-catalyzed cyclization: Refluxing the intermediate in the presence of a strong acid catalyst (e.g., FeCl₃ in dichloroethane) could induce an alkyne-aldehyde metathesis-type cyclization.[5]

    • Base-mediated cyclization (Intramolecular O-arylation): If the ortho-substituent on the second aryl ring is a suitable leaving group (e.g., a halide), a base-mediated intramolecular nucleophilic aromatic substitution could form the oxepine ring.

Logical Relationship Diagram

Dibenzoxepine_Synthesis_Logic cluster_cyclization Intramolecular Cyclization Pathways Start This compound + o-Alkynylaryl Derivative Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate Diarylacetylene Intermediate Sonogashira->Intermediate Acid_Catalyzed Acid-Catalyzed (e.g., FeCl3) Intermediate->Acid_Catalyzed Base_Mediated Base-Mediated (Intramolecular O-arylation) Intermediate->Base_Mediated Product Dibenzo[b,f]oxepine Derivative Acid_Catalyzed->Product Base_Mediated->Product

Caption: Proposed logical pathways for the synthesis of dibenzo[b,f]oxepine derivatives.

Biological Significance

Heterocyclic compounds, including benzofurans and dibenz[b,f]oxepines, are prevalent scaffolds in many biologically active molecules and pharmaceuticals. They are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesized compounds from these protocols can serve as valuable intermediates for the development of novel therapeutic agents. Further biological evaluation of these synthesized heterocycles is warranted to explore their potential in drug discovery programs.

References

Application Notes and Protocols for Protecting Group Strategies of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective protection of the phenolic and primary alcohol hydroxyl groups of 5-(Hydroxymethyl)-2-iodophenol. This bifunctional molecule is a valuable building block in the synthesis of complex organic molecules, and the ability to selectively manipulate its hydroxyl groups is crucial for its successful application in multi-step syntheses.

Introduction

In the synthesis of complex molecules, the presence of multiple reactive functional groups often necessitates the use of protecting groups to ensure chemoselectivity. This compound presents the challenge of differentiating between a nucleophilic phenolic hydroxyl group and a primary alcohol. This application note outlines an orthogonal protecting group strategy, a method that allows for the selective protection and subsequent deprotection of one functional group in the presence of another.[1][2]

The strategy described herein involves the selective protection of the more acidic phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether, followed by the protection of the primary alcohol as a benzyl ether. The choice of these protecting groups is based on their distinct deprotection conditions: TBDMS ethers are labile to fluoride ions, while benzyl ethers are typically cleaved under reductive conditions (e.g., catalytic hydrogenolysis).[3][4] This orthogonality ensures that each protecting group can be removed independently without affecting the other.

Selective Protection Strategy

The selective protection of this compound can be achieved in a two-step sequence:

  • Selective Silylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is significantly more acidic than the primary alcohol, allowing for its selective protection under carefully controlled conditions. Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base like imidazole preferentially yields the corresponding silyl ether at the phenolic position.[5]

  • Benzylation of the Primary Alcohol: Once the phenolic hydroxyl is masked, the remaining primary alcohol can be protected as a benzyl ether using benzyl bromide (BnBr) and a suitable base, such as sodium hydride (NaH).

This sequential approach provides a fully protected derivative of this compound, ready for further synthetic transformations.

Data Presentation

The following table summarizes the expected yields for the selective protection and deprotection steps based on literature for analogous hydroxyalkyl phenols.[2]

StepTransformationProtecting GroupReagentsTypical Yield (%)
1Phenol ProtectionTBDMSTBDMS-Cl, Imidazole, DMF85-95
2Alcohol ProtectionBenzylBnBr, NaH, THF80-90
3aSelective Phenol DeprotectionTBDMSTBAF, THF>90
3bSelective Alcohol DeprotectionBenzylH₂, Pd/C, EtOH>90

Experimental Protocols

Protocol 1: Selective Protection of the Phenolic Hydroxyl Group with TBDMS-Cl

Objective: To selectively protect the phenolic hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-(hydroxymethyl)-2-iodo-1-((tert-butyldimethylsilyl)oxy)benzene.

Protocol 2: Protection of the Primary Alcohol as a Benzyl Ether

Objective: To protect the primary alcohol of 5-(hydroxymethyl)-2-iodo-1-((tert-butyldimethylsilyl)oxy)benzene as a benzyl ether.

Materials:

  • 5-(hydroxymethyl)-2-iodo-1-((tert-butyldimethylsilyl)oxy)benzene

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of 5-(hydroxymethyl)-2-iodo-1-((tert-butyldimethylsilyl)oxy)benzene (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene.

Protocol 3a: Selective Deprotection of the TBDMS Ether

Objective: To selectively deprotect the phenolic TBDMS ether in the presence of the benzyl ether.

Materials:

  • 1-(benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in anhydrous THF, add TBAF solution (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-(benzyloxymethyl)-2-iodophenol.[6]

Protocol 3b: Selective Deprotection of the Benzyl Ether

Objective: To selectively deprotect the benzyl ether in the presence of the TBDMS ether.

Materials:

  • 1-(benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • To a solution of 1-(benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.0 eq) in ethanol or ethyl acetate, add 10% Pd/C (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-((tert-butyldimethylsilyl)oxy)-3-iodobenzyl alcohol.

Mandatory Visualizations

G cluster_0 Selective Protection Strategy A This compound B 5-(Hydroxymethyl)-2-iodo-1-((tert-butyldimethylsilyl)oxy)benzene A->B TBDMS-Cl, Imidazole, DMF C 1-(Benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene B->C BnBr, NaH, THF

Caption: Sequential protection of this compound.

G cluster_1 Orthogonal Deprotection Pathways C 1-(Benzyloxymethyl)-5-((tert-butyldimethylsilyl)oxy)-4-iodobenzene D 5-(Benzyloxymethyl)-2-iodophenol C->D TBAF, THF E 4-((tert-Butyldimethylsilyl)oxy)-3-iodobenzyl alcohol C->E H₂, Pd/C, EtOH

Caption: Orthogonal deprotection of the fully protected intermediate.

G cluster_2 Experimental Workflow: Selective Phenol Protection Start Start: this compound Step1 Dissolve in DMF with Imidazole Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add TBDMS-Cl Step2->Step3 Step4 Stir at RT for 3h Step3->Step4 Step5 Work-up and Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Product: TBDMS-protected phenol Step6->End

Caption: Workflow for the selective TBDMS protection of the phenolic hydroxyl.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-(Hydroxymethyl)-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki reactions?

A1: this compound can present unique challenges due to its functional groups. The electron-donating nature of the hydroxyl and hydroxymethyl groups can make the aryl iodide less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the phenolic proton is acidic and can react with the base, potentially affecting the reaction equilibrium and catalyst activity. The hydroxyl groups may also coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

Q2: Which palladium catalyst and ligand system is recommended for this type of substrate?

A2: For electron-rich aryl iodides like this compound, a catalyst system that is both active and stable is crucial. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Suzuki reactions, more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can be more effective in promoting oxidative addition.[1] Pre-formed palladium(II) catalysts with these ligands are also excellent options due to their air stability.[2]

Q3: What is the optimal choice of base and solvent for this reaction?

A3: The choice of base is critical. A base is required to activate the boronic acid for transmetalation.[3] For substrates with acidic protons like phenols, a careful selection is necessary. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] The choice of solvent often involves a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water to facilitate the dissolution of both the organic reactants and the inorganic base.[2][4] Anhydrous conditions can also be employed, particularly if protodeboronation of the boronic acid is a concern.[1]

Q4: What are the common side reactions, and how can they be minimized?

A4: Common side reactions in Suzuki couplings include:

  • Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring an oxygen-free environment through proper degassing of the reaction mixture and maintaining an inert atmosphere.[2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and the presence of water. Using a less aqueous solvent system or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[2]

  • Dehalogenation: The replacement of the iodine atom on the phenol with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst and ensure proper handling to avoid exposure to air and moisture. Consider using a more robust pre-catalyst.
Poor oxidative additionSwitch to a more electron-rich and bulky ligand, such as SPhos or another Buchwald-type ligand, to accelerate this step.[1]
Ineffective baseTry a different base. For phenolic substrates, K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[4]
Catalyst inhibitionThe hydroxyl or hydroxymethyl group may be coordinating to the palladium center. Consider protecting the hydroxyl group as a methyl ether or another suitable protecting group, though this adds extra synthetic steps.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
Use of a Pd(II) precursorIf using a Pd(II) catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Homocoupling can sometimes be a competing reaction during this reduction.
Protodeboronation of Boronic Acid High temperature and/or excess waterReduce the reaction temperature if possible. Minimize the amount of water in the solvent system or switch to anhydrous conditions. Consider using a more stable boronic ester derivative.[2]
Formation of Palladium Black Catalyst decompositionThis can be caused by high temperatures or the presence of impurities. Ensure the reaction temperature is not excessive and that all reagents and solvents are of high purity.

Data Presentation

The following table presents representative yields for Suzuki-Miyaura coupling reactions of a substituted aryl halide with various arylboronic acids. While the aryl halide is not this compound, this data illustrates the expected variability in yield depending on the electronic and steric properties of the boronic acid partner. These values can serve as a benchmark for optimizing your reaction.

Arylboronic Acid Product Yield (%)
4-(tert-butyl)phenylboronic acid4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl78
4-acetylphenylboronic acid1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone78
2,5-dimethoxyphenylboronic acid3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl72
3-nitrophenylboronic acid3,4-difluoro-3'-nitro-1,1'-biphenylNot specified
3-(methylthio)phenylboronic acid(3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfaneNot specified

Data adapted from a study on the synthesis of difluorinated biphenyl compounds.[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for the specific arylboronic acid being used.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%)

  • Base (e.g., K₃PO₄, 1.5 equivalents)

  • Solvent (e.g., 3:1 dioxane:water mixture)

  • Pressure tube or round-bottom flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a pressure tube, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and the base (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 105 °C with vigorous stirring for 8-12 hours.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Base Exchange pd2_aryl R¹-Pd(II)L₂-R² pd2_base->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_aryl->product aryl_halide R¹-X (this compound) aryl_halide->pd2_halide boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd2_aryl base Base base->pd2_base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow start Start reagents Combine Reactants, Base, and Catalyst in Solvent start->reagents degas Degas Reaction Mixture reagents->degas heat Heat and Stir under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Decision Tree

Troubleshooting start Low Yield? check_sm Starting Material Consumed? start->check_sm Yes side_products Major Side Products? check_sm->side_products Yes no_reaction No Reaction check_sm->no_reaction No homocoupling Homocoupling? side_products->homocoupling Yes catalyst_issue Check Catalyst Activity and Ligand Choice no_reaction->catalyst_issue conditions_issue Increase Temperature or Change Base/Solvent catalyst_issue->conditions_issue protodeboronation Protodeboronation? homocoupling->protodeboronation No degas_solution Improve Degassing Technique homocoupling->degas_solution Yes other_side_products Other Side Products protodeboronation->other_side_products No boronic_ester_solution Use Boronic Ester or Anhydrous Conditions protodeboronation->boronic_ester_solution Yes

Caption: A decision tree for troubleshooting low yield in Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions of 2-Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the cross-coupling of 2-iodophenols. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the cross-coupling of 2-iodophenols?

A1: The most prevalent side reactions include:

  • Homocoupling: Dimerization of the 2-iodophenol or the coupling partner. This is often promoted by the presence of oxygen and palladium(II) species.

  • Dehalogenation (Hydrodehalogenation): Replacement of the iodine atom with a hydrogen atom, leading to the formation of phenol as a byproduct. This is often facilitated by the presence of a hydride source in the reaction mixture.

  • Catalyst Poisoning: The phenolic hydroxyl group can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.

  • Formation of Heterocyclic Byproducts: Intramolecular cyclization can occur, especially in Sonogashira couplings, leading to the formation of benzofurans.

Q2: Why is the hydroxyl group in 2-iodophenol problematic for cross-coupling reactions?

A2: The hydroxyl group poses two main challenges. Firstly, its acidity can lead to coordination with and poisoning of the palladium catalyst, inhibiting its activity. Secondly, under basic conditions, the resulting phenoxide is a potent nucleophile that can participate in side reactions.

Q3: How does steric hindrance from substituents ortho to the iodine affect the reaction?

A3: Steric hindrance from ortho substituents can significantly impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. This can lead to lower reaction rates and yields. The use of bulky, electron-rich phosphine ligands can often overcome this issue.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Cause 1: Catalyst Poisoning

The phenolic -OH group can coordinate to the palladium catalyst, leading to inactive species.

Solutions:

  • Protecting the Hydroxyl Group: Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a methyl ether can prevent catalyst coordination. The protecting group can be removed post-coupling.

  • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1]

  • Choice of Base: Use a weaker, non-coordinating base such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.

Possible Cause 2: Dehalogenation of 2-Iodophenol

The iodine atom is replaced by a hydrogen atom, resulting in phenol.

Solutions:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the dehalogenation pathway.

  • Choice of Solvent: Avoid using protic solvents like alcohols, which can act as a hydride source. Aprotic solvents such as dioxane, toluene, or THF are generally preferred.

  • Rigorous Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize potential hydride sources.

Issue 2: Significant Formation of Homocoupling Byproducts

Possible Cause: Presence of Oxygen or Pd(II) Species

Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid in Suzuki reactions or the 2-iodophenol itself.

Solutions:

  • Thorough Degassing: Deoxygenate the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]

  • Use of Pd(0) Pre-catalysts: Employ pre-catalysts that readily form the active Pd(0) species to minimize the concentration of Pd(II) at the start of the reaction.

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state.[3][4]

Quantitative Data on Side Reactions

The following tables provide a summary of how different reaction parameters can influence the yield of the desired product and the formation of byproducts.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling of 2-Iodophenol

EntryLigandBaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
1PPh₃K₂CO₃Toluene/H₂O10012451520
2SPhosK₃PO₄Dioxane/H₂O80492<5<2
3XPhosCs₂CO₃Toluene110688<55
4RuPhosK₃PO₄Dioxane100895<2<1

Data is a generalized representation compiled from multiple sources for illustrative purposes.

Table 2: Influence of Reaction Conditions on Sonogashira Coupling of 2-Iodophenol

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling (Glaser) Yield (%)Benzofuran Yield (%)
1Pd(PPh₃)₄/CuIEt₃NTHFRT875105
2PdCl₂(PPh₃)₂/CuIPiperidineDMF60685510
3Pd(OAc)₂/XPhos (Cu-free)Cs₂CO₃Dioxane1001290<2<1
4PdCl₂(dppf)/CuIK₂CO₃MeCN80108285

Data is a generalized representation compiled from multiple sources for illustrative purposes.[5]

Experimental Protocols

Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling

This protocol is designed for a Suzuki-Miyaura coupling where dehalogenation is a significant side reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-iodophenol (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Suppressing Homocoupling in Sonogashira Coupling (Copper-Free)

This protocol is for a Sonogashira coupling where alkyne homocoupling (Glaser coupling) is a concern.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (2 mol%) and a bulky phosphine ligand such as XPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L2 oa_complex Ar-Pd(II)-I(L2) pd0->oa_complex Oxidative Addition (2-Iodophenol) pd_ii Pd(II)L2 pd0->pd_ii Oxidation (O2) transmetalation_complex Ar-Pd(II)-Ar'(L2) oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)2, Base) pd_h L2Pd(H)I oa_complex->pd_h [H-] product Ar-Ar' (Product) transmetalation_complex->product product->pd0 Reductive Elimination dehalogenation Dehalogenation homocoupling Homocoupling phenol Phenol phenol->pd0 dimer Ar'-Ar' (Dimer) dimer->pd0 pd_h->phenol Reductive Elimination pd_ii->dimer 2 Ar'B(OH)2 key_main Main Catalytic Cycle key_dehalogenation Dehalogenation Pathway key_homocoupling Homocoupling Pathway

Caption: Suzuki-Miyaura catalytic cycle with competing dehalogenation and homocoupling side reactions.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_catalyst 1. Catalyst System Check start->check_catalyst check_conditions 2. Reaction Conditions Check check_catalyst->check_conditions [Catalyst OK] catalyst_poisoning Catalyst Poisoning? check_catalyst->catalyst_poisoning [No] check_reagents 3. Reagent Quality Check check_conditions->check_reagents [Conditions OK] temp_issue Suboptimal Temperature? check_conditions->temp_issue [No] reagent_purity Impure Reagents? check_reagents->reagent_purity [No] inadequate_ligand Inadequate Ligand? catalyst_poisoning->inadequate_ligand [No] solution_protect Protect -OH group catalyst_poisoning->solution_protect [Yes] solution_ligand Use bulky, electron-rich ligand inadequate_ligand->solution_ligand [Yes] base_issue Incorrect Base? temp_issue->base_issue [No] solution_temp Optimize temperature temp_issue->solution_temp [Yes] solution_base Screen different bases base_issue->solution_base [Yes] solvent_issue Solvent Issues? reagent_purity->solvent_issue [No] solution_purify Purify starting materials reagent_purity->solution_purify [Yes] solution_solvent Use dry, degassed aprotic solvent solvent_issue->solution_solvent [Yes]

Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions of 2-iodophenols.

References

Technical Support Center: Purification of 5-(Hydroxymethyl)-2-iodophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-(hydroxymethyl)-2-iodophenol reaction products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for successful purification. Key characteristics include its solid physical form and the presence of both a hydroxyl and a phenolic group, which contribute to its polarity.[1] The compound should be stored in a dark place under an inert atmosphere, at 2-8°C, to prevent degradation.[2][3]

Q2: How stable is this compound during the purification process?

A2: While specific stability data for this compound during chromatography is not extensively documented, compounds with similar functional groups can be sensitive to acidic conditions on silica gel, potentially leading to degradation.[4] It is advisable to conduct a preliminary stability test on a small scale using TLC to see if the compound streaks or disappears over time when spotted on a silica plate.

Q3: What are the most common analytical techniques to assess the purity of the collected fractions?

A3: The purity of fractions containing this compound can be assessed using several methods. Thin-Layer Chromatography (TLC) is commonly used for rapid, real-time monitoring of the separation. For more detailed analysis and quantification of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.

Troubleshooting Guide

Issue 1: The compound is not eluting from the column.

  • Possible Cause: The eluent system is not polar enough to move the compound down the silica gel column. The polar hydroxyl and phenolic groups in this compound can cause it to adhere strongly to the silica.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Issue 2: The compound elutes too quickly with impurities (co-elution).

  • Possible Cause: The solvent system is too polar, causing all components of the mixture to travel with the solvent front.

  • Solution: Decrease the polarity of the eluent. Start with a less polar solvent mixture, such as a higher percentage of hexane in a hexane/ethyl acetate system. Fine-tuning the solvent ratio is key to achieving good separation.

Issue 3: Low yield of the purified product.

  • Possible Cause 1: The compound may have degraded on the silica gel column.[4]

  • Solution 1: Consider deactivating the silica gel by treating it with a base like triethylamine before packing the column.[5] Alternatively, using a different stationary phase like neutral alumina could be an option.[4]

  • Possible Cause 2: Incomplete elution from the column.

  • Solution 2: After the main fractions have been collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all of the product has been eluted.

Issue 4: The crude reaction mixture is not soluble in the initial eluting solvent.

  • Possible Cause: The crude product has low solubility in the non-polar solvent system required for good separation on the column.[6]

  • Solution: Use a "dry loading" technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5][6]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the general steps for purifying this compound using flash column chromatography with silica gel.

1. Preparation of the Slurry and Column Packing:

  • Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane.
  • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
  • Pour a small layer of sand over the plug.
  • Gently pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
  • Continuously tap the column to ensure even packing.
  • Once the silica has settled, add a protective layer of sand on top.
  • Wash the packed column with the initial, least polar eluent.

2. Sample Loading:

  • Wet Loading:

    • Dissolve the crude this compound product in a minimal amount of the initial eluent or a slightly more polar solvent.[6]

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.[6]

    • Allow the sample to absorb completely into the silica gel.

  • Dry Loading (Recommended if solubility is an issue):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.[6]

3. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity solvent system.
  • Gradually increase the polarity of the eluent as the separation progresses. This can be done in a stepwise or gradient fashion.
  • Collect fractions of a consistent volume in labeled test tubes or vials.

4. Fraction Analysis:

  • Monitor the collected fractions for the presence of the desired product using Thin-Layer Chromatography (TLC).
  • Combine the fractions that contain the pure this compound.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

Quantitative Data Summary

The optimal solvent system and other quantitative parameters will depend on the specific impurities present in the reaction mixture. The following table provides a starting point for method development.

ParameterRecommended Starting ConditionsNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The choice of mesh size will affect the resolution and flow rate.
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate to elute the more polar components.
Sample Load 1-5% of the mass of the stationary phaseOverloading the column can lead to poor separation.[7]
Monitoring TLC with UV visualization (254 nm)This compound should be UV active.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product (Wet or Dry) pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 5-(Hydroxymethyl)-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for coupling reactions with this compound?

A1: For initial screening of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems, this can often be reduced to 0.5-1 mol%. Conversely, for more challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.

Q2: The hydroxyl group on my starting material appears to be interfering with the reaction. What can I do?

A2: The free hydroxyl group in this compound can potentially coordinate with the palladium catalyst or react with the base, leading to side reactions or catalyst deactivation. If you suspect this is an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether) or a benzyl ether. These protecting groups are generally stable under typical cross-coupling conditions and can be removed post-coupling.

Q3: My reaction has turned black, and I'm observing low to no product formation. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition. This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and purified.

Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or high catalyst concentrations. To minimize this, ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst and maintain a positive pressure of an inert gas throughout the reaction. Reducing the catalyst loading incrementally can also help.

Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A5: While traditional Sonogashira couplings employ a copper(I) co-catalyst, copper-free protocols have been developed. In some cases, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). If you are observing significant alkyne dimerization, switching to a copper-free Sonogashira protocol may be beneficial.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound
Possible Cause Suggested Solution
Catalyst Inactivity Ensure your palladium source and ligands are fresh and have been stored correctly. Consider using a more active pre-catalyst.
Insufficiently Degassed System Oxygen can poison the Pd(0) catalyst. Degas all solvents and reagents thoroughly with an inert gas (argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPEA for Heck and Sonogashira) and solvents (e.g., dioxane, THF, DMF, toluene).
Low Reaction Temperature If the reaction is sluggish, incrementally increase the temperature by 10-20 °C. Be cautious, as higher temperatures can sometimes lead to catalyst decomposition or side reactions.
Problem 2: Low Yield of Desired Product with Byproduct Formation
Possible Cause Suggested Solution
Protodehalogenation of Starting Material The iodo group is replaced by a hydrogen atom. This can be caused by impurities or a non-optimal base/solvent system. Ensure high purity of all reagents and consider screening different bases.
Homocoupling of Coupling Partner As mentioned in the FAQ, this is common in Suzuki (boronic acid) and Sonogashira (alkyne) reactions. Ensure rigorous exclusion of oxygen and consider reducing catalyst loading. For Sonogashira, a copper-free system may be beneficial.
Decomposition of Starting Material or Product The reaction conditions may be too harsh. Try lowering the reaction temperature or using a milder base. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.

Data Presentation: Representative Catalyst Loading for Iodophenol Couplings

The following tables summarize typical palladium catalyst loadings for Suzuki, Heck, and Sonogashira reactions with iodophenol derivatives. Note: This data is representative of similar substrates and should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Iodophenols with Arylboronic Acids

Palladium CatalystLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Approx. Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100290-98
PdCl₂(dppf)dppfCs₂CO₃DMF90388-96
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O80-100585-95

Table 2: Heck Coupling of Iodophenols with Alkenes

Palladium CatalystLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Approx. Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-1202-570-90
Pd₂(dba)₃PPh₃NaOAcDMA1001-375-85
PdCl₂(PPh₃)₂-Et₃NAcetonitrile80280-92

Table 3: Sonogashira Coupling of Iodophenols with Terminal Alkynes

Palladium CatalystCo-catalystBaseSolventTemp. (°C)Catalyst Loading (mol%)Approx. Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT - 502-585-98
PdCl₂(PPh₃)₂CuIDIPEADMFRT1-390-97
Pd(OAc)₂-Cs₂CO₃Dioxane80280-90 (Copper-free)

Experimental Protocols

Disclaimer: The following protocols are generalized for the cross-coupling of this compound and should be optimized for specific coupling partners and laboratory conditions.

General Experimental Workflow

G prep Preparation of Reactants and Reagents setup Reaction Setup under Inert Atmosphere prep->setup addition Addition of Solvent, Base, and Reactants setup->addition degas Degassing of Reaction Mixture addition->degas catalyst Addition of Palladium Catalyst degas->catalyst reaction Reaction at Elevated Temperature catalyst->reaction monitoring Monitoring by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification by Column Chromatography workup->purification analysis Characterization of Product purification->analysis

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling Protocol
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF, 0.2 M).

  • Add the base (e.g., Et₃N, 2.0 equiv), this compound (1.0 equiv), and the alkene (1.5 equiv).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add the degassed solvent (e.g., THF, 0.15 M) and the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for the required time (typically 2-16 hours).

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Decision Tree

G start Low or No Product Formation check_sm Starting Material Consumed? start->check_sm low_yield Low Yield check_sm->low_yield Yes no_reaction No Reaction check_sm->no_reaction No check_byproducts Analyze Byproducts low_yield->check_byproducts check_catalyst Check Catalyst Activity & Loading no_reaction->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Base, Solvent) check_catalyst->check_conditions homocoupling Homocoupling Observed? check_byproducts->homocoupling degas_reduce_cat Improve Degassing Reduce Catalyst Loading homocoupling->degas_reduce_cat Yes other_byproducts Other Byproducts homocoupling->other_byproducts No protect_group Consider Protecting Group for -OH other_byproducts->protect_group

Caption: A decision tree for troubleshooting common issues in the coupling of this compound.

Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Heck reaction with 5-(hydroxymethyl)-2-iodophenol, low conversion rates can be a significant hurdle. This guide provides a comprehensive technical support center with troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and resolve common issues.

Frequently Asked questions (FAQs)

Q1: My Heck reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion with this compound, an electron-rich aryl iodide, is often attributed to several factors:

  • Slow Oxidative Addition: The electron-donating hydroxyl and hydroxymethyl groups on the phenyl ring increase the electron density at the iodine-bearing carbon. This slows down the crucial initial step of the catalytic cycle: the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1]

  • Catalyst Deactivation: A common issue in Heck reactions is the precipitation of palladium black, which is an inactive form of the catalyst. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of ligands.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition. For electron-rich aryl halides, standard ligands like triphenylphosphine (PPh₃) may not be effective enough.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. The base is essential for regenerating the Pd(0) catalyst in the final step of the cycle, and the solvent affects catalyst stability and solubility of reactants.

Q2: I see a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, an agglomerated, inactive form of palladium. Its formation indicates catalyst decomposition and is a primary reason for stalled reactions.

  • Prevention Strategies:

    • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can promote catalyst agglomeration. It is crucial to find the optimal temperature that balances reaction speed and catalyst stability.

    • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent agglomeration.

Q3: What type of catalyst system is recommended for an electron-rich aryl iodide like this compound?

A3: For electron-rich and potentially sterically hindered aryl halides, a robust catalyst system is essential.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[2]

  • Ligands:

    • Bulky, Electron-Rich Phosphines: Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃), tricyclohexylphosphine (PCy₃), or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often successful. These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition of the electron-rich aryl iodide.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium and can be very effective for challenging Heck couplings.

Q4: Can side reactions be the cause of my low yield of the desired product?

A4: Yes, several side reactions can compete with the desired Heck coupling:

  • Reductive Dehalogenation: The aryl iodide can be reduced to the corresponding phenol, 5-(hydroxymethyl)phenol. This can occur if hydride sources are present in the reaction mixture.

  • Homocoupling of the Aryl Iodide: The aryl iodide can couple with itself to form a biaryl species, particularly at higher temperatures.

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can cause isomerization of the double bond in the alkene starting material or the product.

Troubleshooting Guide

This flowchart provides a step-by-step approach to troubleshooting low conversion in your Heck reaction.

Troubleshooting_Heck_Reaction start Low Conversion Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_ligand Optimize Ligand (Bulky, e--rich phosphine or NHC) check_catalyst->optimize_ligand optimize_pd_source Screen Pd Precursor (e.g., Pd(OAc)2, Pd2(dba)3) check_catalyst->optimize_pd_source optimize_temp Adjust Temperature (Screen 80-120 °C) check_conditions->optimize_temp optimize_base Screen Bases (e.g., K2CO3, Et3N, DBU) check_conditions->optimize_base optimize_solvent Screen Solvents (e.g., DMF, NMP, Dioxane) check_conditions->optimize_solvent check_purity Ensure Purity of Starting Materials check_reagents->check_purity check_inertness Confirm Rigorous Inert Atmosphere check_reagents->check_inertness success Improved Conversion optimize_ligand->success no_change No Improvement optimize_ligand->no_change optimize_pd_source->success optimize_pd_source->no_change optimize_temp->success optimize_temp->no_change optimize_base->success optimize_base->no_change optimize_solvent->success optimize_solvent->no_change check_purity->success check_purity->no_change check_inertness->success check_inertness->no_change no_change->start Re-evaluate Heck_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L2(Alkene)-I Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl (Alkyl)-Pd(II)L2-I Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim PdII_Hydride H-Pd(II)L2-I + Product Beta_Hyd_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Experimental_Workflow setup Reaction Setup (Reagents & Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert addition Add Solvent, Alkene, Base inert->addition reaction Heat and Stir (Monitor by TLC/GC/LC-MS) addition->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

References

Recrystallization techniques for purifying derivatives of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-(Hydroxymethyl)-2-iodophenol derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of iodophenolic compounds via recrystallization.

Q1: What is the best starting solvent for recrystallizing my this compound derivative?

A: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2] For this compound derivatives, which are polar aromatic compounds, a good starting point is to test moderately polar solvents or a mixed-solvent system.[3][4]

  • Single Solvents: Consider solvents like ethanol, methanol, or ethyl acetate.[3] Test solubility by dissolving a small amount of your crude product in a small volume of the solvent at room temperature, then heating it.[1]

  • Mixed Solvents: A mixed-solvent system is often effective when no single solvent is ideal.[3] Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/heptane.[1][5] One patent for a similar iodophenol compound suggests a mixture of ethyl acetate and petroleum ether (a non-polar solvent like hexane or ligroin).[6] The procedure involves dissolving the compound in the "good" solvent (in which it is more soluble) and gradually adding the "bad" solvent (in which it is less soluble) until the solution becomes cloudy, then heating to redissolve before cooling.[7][8]

Q2: My compound separated as an oil instead of crystals ("oiling out"). What should I do?

A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[9][10] This is more likely with low-melting point compounds or when using mixed solvents.[9][10]

  • Solution 1: Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of the "good" solvent to decrease the saturation level.[10][11] Allow the solution to cool more slowly.

  • Solution 2: Modify the Solvent System: If using a mixed-solvent system, try adding more of the solvent in which the compound is more soluble.[11]

  • Solution 3: Slow Down Cooling: Rapid cooling can promote oiling out.[12] Let the flask cool to room temperature on a surface that provides insulation (like a wood block or paper towels) before moving it to an ice bath.[11] Covering the flask can also slow cooling.[11]

Q3: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A: Lack of crystallization is often due to either using too much solvent or the solution being supersaturated.[10][13]

  • Solution 1: Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid's surface.[13] The tiny scratches on the glass can provide a surface for crystal growth to begin.[13]

    • Seeding: Add a "seed crystal" – a tiny speck of the pure solid compound – to the solution to initiate crystallization.[11][13]

  • Solution 2: Reduce Solvent Volume: This is the most common cause of crystallization failure.[10] If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent, then attempt to cool it again.[10]

  • Solution 3: Use an Antisolvent: If using a single-solvent system, you can cautiously add a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop of the original solvent to clarify before cooling.[14]

Q4: My final yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of your product remained dissolved in the solvent (the mother liquor) after cooling.[11][13]

  • Problem 1: Too Much Solvent: Using the absolute minimum amount of hot solvent to dissolve the compound is crucial.[13] Excess solvent will retain more of your product in solution upon cooling.[11]

  • Problem 2: Premature Cooling: Ensure the solution is fully cooled in an ice bath before filtration to maximize crystal formation.[12]

  • Problem 3: Inefficient Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent.[13] Using warm solvent or too much rinsing solvent will redissolve some of your product.[13]

Q5: The purified crystals are still colored. How can I remove the colored impurities?

A: Colored impurities can sometimes be removed by using activated charcoal.[9]

  • Procedure: After dissolving your crude solid in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (e.g., the tip of a spatula). Reheat the mixture to boiling, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Then, allow the filtered, colorless solution to cool and crystallize as usual.

  • Caution: Do not add charcoal to a boiling solution, as it can cause it to boil over violently.[9] Using too much charcoal can also adsorb your desired product, reducing the yield.[5]

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization.[14] The following table summarizes common solvents and their properties, which can be used as a starting point for derivatives of this compound.

Solvent SystemTypeBoiling Point (°C)Suitability & Key Considerations
Ethanol / Water Mixed-Solvent78 (Ethanol) / 100 (Water)Excellent for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.[1][3]
Ethyl Acetate / Hexane Mixed-Solvent77 (EtOAc) / 69 (Hexane)Good for compounds of intermediate polarity. A patent for a similar compound used ethyl acetate with petroleum ether (similar to hexane).[6][15]
Toluene Single Solvent111Can be effective for aromatic compounds.[16] Its high boiling point allows for a large solubility difference between hot and cold states.
Methanol Single Solvent65A polar solvent that can dissolve compounds with higher polarity than other alcohols.[3]
Acetone / Water Mixed-Solvent56 (Acetone) / 100 (Water)Acetone is an excellent solvent, but its low boiling point can be a drawback.[3] The mixture can be effective.[1]
Ligroin (High-Boiling Petroleum Ether) Single Solvent90-110A non-polar solvent; p-iodophenol has been successfully recrystallized from it.[17] May be suitable for less polar derivatives.

Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a general methodology for purifying a solid using a two-solvent system (a "soluble" solvent and an "insoluble" or "anti-solvent").

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "soluble" solvent. Heat the mixture to boiling (using a hot plate and a stir bar) while stirring. Continue adding the hot "soluble" solvent in small portions until the solid just dissolves.[8]

  • Removal of Insoluble Impurities (Optional): If insoluble impurities remain in the hot solution, perform a hot gravity filtration. To prevent premature crystallization during this step, add a slight excess of the hot solvent before filtering and use a pre-warmed funnel.[7][9]

  • Induce Saturation: Heat the clear solution back to boiling. Add the "insoluble" solvent dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.[8] Add one or two drops of the "soluble" solvent to redissolve the precipitate and make the solution clear again.[7]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling is essential for the formation of pure crystals rather than a precipitate.[12] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold rinsing solvent (use the same solvent mixture in which the crystals formed or the pure "insoluble" solvent).[9][13]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[9] Then, transfer the solid to a watch glass and allow it to air dry completely, or dry it in a desiccator.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude Compound Dissolved in Hot Solvent & Cooled c1 Do Crystals Form? start->c1 yield Check Yield c1->yield Yes oiled_out Did it 'Oil Out'? c1->oiled_out No yes_c1 Yes success Success! Collect & Dry Crystals yield->success Acceptable fix_yield Too much solvent used? Insufficient cooling? Improper washing? yield->fix_yield Low no_c1 No fix_oil 1. Reheat solution 2. Add more 'good' solvent 3. Cool SLOWLY oiled_out->fix_oil Yes fix_no_crystals Supersaturated Solution oiled_out->fix_no_crystals No (Clear Solution) yield_ok Acceptable yield_low Low yes_oil Yes no_oil No (Clear Solution) induce Induce Crystallization: - Scratch flask inner wall - Add a seed crystal fix_no_crystals->induce concentrate If induction fails: Reduce solvent volume (Boil off excess) induce->concentrate

Caption: Troubleshooting Workflow for Recrystallization.

References

Managing protodeboronation side reactions in Suzuki coupling of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 5-(Hydroxymethyl)-2-iodophenol. A primary focus is on managing the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your reaction, this means your boronic acid coupling partner is consumed to produce a simple arene, reducing the yield of your desired biaryl product. Heteroaromatic and electron-rich boronic acids are particularly susceptible to this decomposition pathway.[2][3]

Q2: What are the primary factors that promote protodeboronation in this specific reaction?

A2: The main factors that can accelerate protodeboronation include:

  • Basic Conditions: The base required for the Suzuki-Miyaura catalytic cycle can also catalyze protodeboronation.[4][5][6]

  • Presence of a Proton Source: Water is a common proton source in Suzuki reactions and is necessary for protodeboronation to occur.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[2]

  • Ligand Choice: While bulky phosphine ligands are often used to facilitate challenging cross-couplings, they can paradoxically promote palladium-catalyzed protodeboronation.[5][7][8]

Q3: How can I minimize protodeboronation when working with this compound?

A3: To favor the desired cross-coupling over protodeboronation, consider the following strategies:[4]

  • Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[3][4] MIDA esters are particularly effective in a "slow-release" approach, which keeps the concentration of the free boronic acid low, thereby minimizing side reactions.[1][9][10]

  • Select a Milder Base: Opt for milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium acetate (KOAc) instead of strong bases like sodium hydroxide (NaOH).[2][4]

  • Control the Solvent System: Use anhydrous solvents where possible, or minimize the water content in your solvent mixture.[2]

  • Optimize Catalyst and Ligand: Employ a highly active palladium catalyst and a suitable ligand to ensure the cross-coupling reaction is faster than the protodeboronation.[2] Be mindful that excessively bulky ligands may be detrimental.[5][7]

  • Temperature Management: Conduct the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of the protodeboronated byproduct. High rate of protodeboronation relative to the cross-coupling reaction.1. Switch to a boronic ester: Use a pinacol or MIDA boronate ester of your coupling partner.[3][4] 2. Change the base: Replace strong bases (e.g., NaOH, KOH) with milder ones (e.g., K₃PO₄, Cs₂CO₃).[2][4] 3. Reduce water content: Use anhydrous solvents or a Dean-Stark trap to remove water.[2] 4. Lower the reaction temperature: Find the minimum temperature required for the coupling reaction.[2]
Reaction is sluggish and still produces the protodeboronated byproduct. The catalyst system may not be active enough, or the ligand may be promoting protodeboronation.1. Screen different palladium catalysts and ligands: Consider less sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][5][7] 2. Increase catalyst loading: A modest increase in catalyst loading may improve the rate of the desired reaction.
Difficulty in separating the desired product from the protodeboronated byproduct. Similar polarity of the product and byproduct.1. Optimize reaction conditions: The primary goal should be to minimize the formation of the byproduct.[4] 2. Alternative purification strategies: Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) or consider crystallization.[4]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.

Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is recommended for challenging couplings where protodeboronation is a significant issue.[4]

Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid MIDA ester (1.1 eq.)

  • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • XPhos Pd G2 (2 mol%)

  • Solvent: THF/Water (10:1 mixture), degassed.

Procedure:

  • In a glovebox, add this compound, the arylboronic acid MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

  • Add the degassed THF/water solvent mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)L_n-O-B(OH)R' PdII_Aryl->PdII_Boronate Ligand Exchange (Base, R'B(OH)2) PdII_Diaryl Ar-Pd(II)L_n-R' PdII_Boronate->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-R' PdII_Diaryl->Product Protodeboronation cluster_main Protodeboronation Side Reaction Boronic_Acid Aryl Boronic Acid (Ar-B(OH)2) Boronate Aryl Boronate ([Ar-B(OH)3]-) Boronic_Acid->Boronate Base (e.g., OH-) Protodeboronated Protodeboronated Product (Ar-H) Boronate->Protodeboronated Proton Source (e.g., H2O) Troubleshooting_Workflow Start Low Yield of Desired Product? Check_Byproduct Significant Protodeboronation Byproduct? Start->Check_Byproduct Optimize_Base Use Milder Base (e.g., K3PO4, Cs2CO3) Check_Byproduct->Optimize_Base Yes Optimize_Catalyst Screen Catalysts / Ligands Check_Byproduct->Optimize_Catalyst No Use_Ester Use Boronic Ester (Pinacol or MIDA) Optimize_Base->Use_Ester Reduce_Water Use Anhydrous Solvent / Less Water Use_Ester->Reduce_Water Lower_Temp Lower Reaction Temperature Reduce_Water->Lower_Temp End Improved Yield Lower_Temp->End Optimize_Catalyst->End

References

Technical Support Center: Work-up Procedures for Reactions Containing 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Hydroxymethyl)-2-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound relevant to reaction work-up?

A1: this compound is a solid at room temperature. As a phenolic compound, it is weakly acidic and will react with strong bases. Its polar nature, due to the hydroxyl and hydroxymethyl groups, influences its solubility in various solvents. It is generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, and has limited solubility in nonpolar solvents like hexanes. This polarity is a key consideration for extraction and chromatography.

Q2: How can I monitor the progress of a reaction involving this compound by Thin Layer Chromatography (TLC)?

A2: TLC is an effective technique for monitoring reactions with this compound.

  • Stationary Phase: Standard silica gel plates are suitable.

  • Mobile Phase: A mixture of a less polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio will depend on the specific reaction components. A good starting point for method development is a 7:3 to 1:1 mixture of hexanes and ethyl acetate.

  • Visualization: Due to the aromatic ring, spots can often be visualized under a UV lamp (254 nm).[1] Staining with iodine vapor is also an effective general method for visualizing organic compounds on a TLC plate.[2][3][4] For phenols specifically, a potassium permanganate stain can be used, which will appear as a yellow spot on a purple background.

Q3: What is a general procedure for the aqueous work-up of a reaction containing this compound?

A3: A typical aqueous work-up involves the following steps:

  • Quenching: If necessary, quench the reaction mixture by adding water or a saturated aqueous solution (e.g., ammonium chloride for organometallic reagents).

  • Extraction: Extract the aqueous mixture with an organic solvent. Ethyl acetate is a common choice due to its ability to dissolve polar compounds. Dichloromethane can also be used. Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and some inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Troubleshooting Guides

Issue 1: Difficulty Extracting the Product from the Aqueous Layer
  • Problem: The product, being polar, has significant solubility in the aqueous phase, leading to low recovery in the organic layer.

  • Troubleshooting Steps:

    • Increase the Polarity of the Extraction Solvent: If using a less polar solvent, switch to or add a more polar one like ethyl acetate.

    • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving them into the organic layer.

    • pH Adjustment: Since this compound is phenolic, its solubility is pH-dependent. Ensure the aqueous layer is neutral or slightly acidic during extraction to keep the phenol protonated and less water-soluble. If the reaction was run under basic conditions, neutralize with a dilute acid (e.g., 1M HCl) before extraction.

    • Increase the Number of Extractions: Perform multiple extractions (4-5 times) with smaller volumes of organic solvent rather than one or two large extractions.

Issue 2: Product Purification Challenges by Column Chromatography
  • Problem: The high polarity of this compound and its derivatives can lead to streaking or poor separation on a silica gel column.

  • Troubleshooting Steps:

    • Optimize the Eluent System: A gradient elution may be necessary. Start with a less polar eluent (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity by adding more ethyl acetate or a small percentage of methanol.

    • Add an Acidic Modifier: For phenolic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape by suppressing the ionization of the phenolic hydroxyl group on the acidic silica surface.

    • Dry Loading: If the crude product has low solubility in the initial eluent, consider dry loading. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of the column.

Issue 3: Low Yield After Recrystallization
  • Problem: A significant amount of product remains in the mother liquor after cooling.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in lower recovery upon cooling.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation

Table 1: Purification Efficacy for a Structurally Similar Compound (4-(Hydroxymethyl)-2-iodo-6-methoxyphenol) [5]

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key AdvantagesKey Disadvantages
Recrystallization85-90%>98%60-70%Scalable, cost-effective, simple setupPotential for lower yield, less effective for complex impurity profiles
Column Chromatography85-90%>99%80-90%High resolution, suitable for complex mixturesMore time-consuming, requires more solvent, less scalable

Experimental Protocols

Protocol 1: Work-up and Purification for a Sonogashira Coupling Reaction

This protocol is a general guide based on typical Sonogashira reaction conditions and may need to be optimized for specific substrates.[6][7][8]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aryl iodide is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate (approximately 20 mL for a 1 mmol scale reaction).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any solid byproducts. Wash the filter pad with the same organic solvent.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexanes/ethyl acetate is a good starting point.

Expected Yield: 75-95%, dependent on the purity of reagents and efficiency of purification.[6]

Protocol 2: Work-up and Purification for a Williamson Ether Synthesis

This is a general procedure for the O-alkylation of a phenol.[9]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Filtration: After the reaction is complete, filter the reaction mixture to remove any inorganic salts (e.g., potassium carbonate).

  • Washing: Wash the filtrate (organic layer) successively with water (2 x 10 volumes) and then with brine solution (15 volumes).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualizations

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction in Organic Solvent Quench Quench (if necessary) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter_Dry Filter Drying Agent Dry->Filter_Dry Concentrate Concentrate (Rotary Evaporator) Filter_Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Column Chromatography or Recrystallization Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General experimental workflow for the work-up and purification of reactions.

Troubleshooting_Extraction Start Low Product Recovery after Extraction Q1 Is the aqueous layer saturated with NaCl? Start->Q1 A1_No Saturate with NaCl ('Salting Out') Q1->A1_No No Q2 What is the pH of the aqueous layer? Q1->Q2 Yes A1_No->Q2 A2_Basic Adjust to neutral/acidic pH (e.g., 1M HCl) Q2->A2_Basic Basic Q3 How many extractions were performed? Q2->Q3 Neutral/Acidic A2_Basic->Q3 A3_Few Increase number of extractions (4-5x) Q3->A3_Few 1-2 End Improved Product Recovery Q3->End 3+ A3_Few->End

Caption: Troubleshooting logic for poor extraction efficiency.

References

Validation & Comparative

Comparative 1H NMR Analysis of 5-(Hydroxymethyl)-2-iodophenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for 5-(Hydroxymethyl)-2-iodophenol and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of these compounds.

Introduction to ¹H NMR Spectroscopy of Substituted Phenols

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For substituted phenols like this compound, ¹H NMR provides valuable information about the chemical environment of the aromatic protons, the hydroxymethyl group, and the phenolic hydroxyl group. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the NMR signals are key parameters for structural assignment.

Derivatization of the phenolic hydroxyl or the hydroxymethyl group will induce predictable changes in the ¹H NMR spectrum, particularly in the chemical shifts of nearby protons. This guide presents expected ¹H NMR data for the parent compound and discusses the anticipated spectral changes upon derivatization.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and a representative derivative. These values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Proton This compound 5-(Acetoxymethyl)-2-iodophenol (Derivative)
Phenolic OH ~ 5.0 - 6.0 ppm (broad singlet)~ 5.0 - 6.0 ppm (broad singlet)
Aromatic H-3 ~ 7.5 ppm (d, J ≈ 8.5 Hz)~ 7.5 ppm (d, J ≈ 8.5 Hz)
Aromatic H-4 ~ 7.0 ppm (d, J ≈ 2.0 Hz)~ 7.1 ppm (d, J ≈ 2.0 Hz)
Aromatic H-6 ~ 6.8 ppm (dd, J ≈ 8.5, 2.0 Hz)~ 6.9 ppm (dd, J ≈ 8.5, 2.0 Hz)
Benzylic CH₂ ~ 4.5 ppm (s)~ 5.0 ppm (s)
Hydroxymethyl OH ~ 1.5 - 2.5 ppm (broad singlet)N/A
Acetyl CH₃ N/A~ 2.1 ppm (s)

Experimental Protocol for ¹H NMR Analysis

A standard protocol for obtaining a ¹H NMR spectrum of this compound or its derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.[1]

  • Instrument Setup:

    • Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher for better resolution.

    • Shim the magnetic field to obtain optimal homogeneity.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • D₂O Exchange: To confirm the assignment of the hydroxyl (-OH) proton signals, a D₂O exchange experiment can be performed.[2]

    • Acquire a standard ¹H NMR spectrum.

    • Add a few drops of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable -OH protons will disappear or significantly decrease in intensity.[2][3]

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the general structure of this compound with the protons labeled for NMR analysis.

Caption: Structure of this compound with proton labeling.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a premier analytical technique, offering deep insights into molecular structure through the analysis of fragmentation patterns. This guide provides a detailed comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-(Hydroxymethyl)-2-iodophenol against its constituent chemical moieties, offering a framework for experimental data interpretation.

Predicted Mass Spectrometry Data of this compound

The expected major fragment ions for this compound under electron ionization are summarized below. These predictions are derived from established fragmentation pathways of substituted phenols, iodinated aromatics, and benzyl alcohols.

Predicted m/z Proposed Ion Structure Proposed Fragmentation Pathway
250[C₇H₇IO₂]⁺•Molecular Ion (M⁺•)
232[C₇H₆IO]⁺Loss of water (H₂O) from the hydroxymethyl group
221[C₆H₆IO]⁺Loss of a formyl radical (•CHO)
123[C₇H₇O₂]⁺Loss of an iodine radical (•I)
105[C₇H₅O]⁺Loss of an iodine radical (•I) followed by the loss of water (H₂O)
94[C₆H₆O]⁺•Loss of an iodine radical (•I) and a formyl radical (•CHO)
77[C₆H₅]⁺Loss of CO from the phenoxy cation, following the loss of iodine and the hydroxymethyl group

Deciphering the Fragmentation Pathways

The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, resulting in the formation of a molecular ion (M⁺•) with a predicted m/z of 250. The subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the iodine, hydroxyl, and hydroxymethyl functional groups.

A primary and highly probable fragmentation pathway involves the cleavage of the carbon-iodine bond, which is relatively weak. This would result in the loss of an iodine radical (•I), leading to a significant peak at m/z 123. Further fragmentation of this ion could occur through the loss of water from the hydroxymethyl group, yielding a fragment at m/z 105.

Another expected fragmentation route is the loss of a water molecule from the molecular ion, a common fragmentation for alcohols, which would produce a peak at m/z 232.[1] The aromatic ring provides stability to the resulting cation.[2][3]

Additionally, fragmentation involving the hydroxymethyl group, such as the loss of a formyl radical (•CHO), could lead to a fragment at m/z 221. The stable aromatic structure is expected to result in a prominent molecular ion peak.[2][3]

Comparative Analysis

To contextualize the predicted fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules.

2-Iodophenol

The mass spectrum of 2-iodophenol is characterized by a strong molecular ion peak. The most significant fragmentation is the loss of the iodine atom, leading to a prominent peak corresponding to the phenoxy cation. The subsequent loss of carbon monoxide (CO) from the phenoxy cation is also a characteristic fragmentation of phenols.[4][5]

m/z Fragment Ion Fragmentation Pathway
220[C₆H₅IO]⁺•Molecular Ion (M⁺•)
93[C₆H₅O]⁺Loss of an iodine radical (•I)
65[C₅H₅]⁺Loss of CO from the phenoxy cation
4-Hydroxybenzyl Alcohol (a structural isomer of a hydroxymethylphenol)

For aromatic alcohols like 4-hydroxybenzyl alcohol, a key fragmentation pathway involves the loss of a water molecule.[1] Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, is also a common fragmentation route for alcohols.[1]

m/z Fragment Ion Fragmentation Pathway
124[C₇H₈O₂]⁺•Molecular Ion (M⁺•)
106[C₇H₆O]⁺Loss of water (H₂O)
95[C₆H₇O]⁺Loss of a formyl radical (•CHO)
77[C₆H₅]⁺Loss of the hydroxymethyl group and CO

By comparing these patterns, we can see that the predicted fragmentation of this compound incorporates features from both parent structures. The loss of iodine is a dominant feature, similar to 2-iodophenol, while the loss of water is characteristic of the hydroxymethyl group, as seen with related aromatic alcohols.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following general methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of this compound and the comparative molecules.

G Predicted Fragmentation of this compound mol [C₇H₇IO₂]⁺• m/z = 250 (Molecular Ion) frag1 [C₇H₆IO]⁺ m/z = 232 mol->frag1 - H₂O frag2 [C₆H₆IO]⁺ m/z = 221 mol->frag2 - •CHO frag3 [C₇H₇O₂]⁺ m/z = 123 mol->frag3 - •I frag4 [C₇H₅O]⁺ m/z = 105 frag3->frag4 - H₂O

Caption: Predicted major fragmentation pathways of this compound.

G Fragmentation of 2-Iodophenol mol [C₆H₅IO]⁺• m/z = 220 (Molecular Ion) frag1 [C₆H₅O]⁺ m/z = 93 mol->frag1 - •I frag2 [C₅H₅]⁺ m/z = 65 frag1->frag2 - CO

Caption: Primary fragmentation pathway of 2-Iodophenol.

G Fragmentation of 4-Hydroxybenzyl Alcohol mol [C₇H₈O₂]⁺• m/z = 124 (Molecular Ion) frag1 [C₇H₆O]⁺ m/z = 106 mol->frag1 - H₂O frag2 [C₆H₇O]⁺ m/z = 95 mol->frag2 - •CHO

Caption: Key fragmentation pathways of 4-Hydroxybenzyl Alcohol.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound presents a unique fingerprint derived from its composite functional groups. The anticipated losses of an iodine radical, water, and a formyl radical provide key diagnostic peaks for its identification. By comparing this predicted pattern with the established fragmentation of 2-iodophenol and aromatic alcohols, researchers can gain a more confident and nuanced interpretation of experimental data. The provided experimental protocol offers a starting point for the empirical validation of these predictions, ultimately contributing to a more comprehensive understanding of this molecule's chemical properties.

References

Comparative Guide to HPLC Method Development for Analyzing 5-(Hydroxymethyl)-2-iodophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate analysis of reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 5-(Hydroxymethyl)-2-iodophenol, a key intermediate in various synthetic pathways.

The synthesis of this compound can result in a complex mixture of the target molecule, unreacted starting materials, intermediates, and byproducts such as isomers or di/tri-iodinated species.[1] Developing a robust analytical method is therefore essential for monitoring reaction progress and ensuring the purity of the final product.

This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods—a rapid screening method and a high-resolution method—and compares them with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for speed, resolution, or structural confirmation. The following table summarizes the key performance characteristics of the proposed methods.

ParameterMethod 1: Rapid Screening HPLCMethod 2: High-Resolution HPLCAlternative: GC-MS (with Derivatization)
Principle Fast gradient elution on a short C18 column for quick assessment.Shallow gradient elution on a long C18 column for detailed separation.Separation of volatile derivatives by gas chromatography with mass spectrometric detection.[2]
Primary Use In-process control, reaction monitoring.[3]Final product purity, impurity profiling, quantitative analysis.Confirmatory analysis, identification of unknown volatile impurities.[4]
Analysis Time ~10 minutes~30-40 minutes~20-30 minutes (plus derivatization time)
Resolution ModerateHighVery High
Selectivity Good for major componentsExcellent for isomers and closely related impuritiesExcellent, based on both retention time and mass fragmentation
Instrumentation Standard HPLC with UV detectorHPLC with Diode Array Detector (DAD)Gas Chromatograph with Mass Spectrometer
Sample Prep Dilute and injectDilute and injectEvaporation, derivatization, reconstitution
Strengths High throughput, fast resultsExcellent separation of complex mixtures, peak purity analysis with DADDefinitive identification, high sensitivity, orthogonal technique
Limitations May not resolve all minor impurities or isomersLonger run timesRequires derivatization for non-volatile analytes, potential for thermal degradation.[5]

Experimental Protocols

Detailed methodologies for the two HPLC methods and the alternative GC-MS method are provided below. These protocols serve as a starting point and may require further optimization based on the specific reaction matrix.

Method 1: Rapid Screening RP-HPLC

Objective: To provide a fast assessment of the reaction progress by separating the main starting materials and the product, this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 50 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    6.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

Method 2: High-Resolution RP-HPLC

Objective: To achieve baseline separation of this compound from potential process-related impurities, including positional isomers and other iodinated phenols.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[6]

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Methanol. The use of methanol can offer different selectivity for phenolic compounds compared to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD, 220-400 nm. Quantification at 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 75
    25.0 95
    30.0 95
    30.1 30

    | 35.0 | 30 |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide an orthogonal separation and definitive identification of reaction components. This method is particularly useful for confirming the identity of the main product and identifying volatile impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Derivatization:

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

Workflow and Logical Relationships

The development of a robust HPLC method follows a logical progression of steps, from initial planning to final validation. The diagram below illustrates this typical workflow.

HPLCMethodDevelopment A Define Analytical Goal (e.g., Purity, Monitoring) B Gather Analyte Information (pKa, logP, UV spectra) A->B Understand Target C Initial Method Selection (RP-HPLC, C18 Column) B->C Select Starting Point D Screening Experiments (Solvent, pH, Gradient) C->D Initial Assessment E Optimization (Fine-tune Gradient, Temp.) D->E Refine Separation E->D Re-screen if needed F Method Validation (ICH Guidelines) E->F Ensure Reliability G Routine Analysis F->G Implement Method

Caption: Logical workflow for HPLC method development.

References

A Comparative Guide to the Reactivity of 5-(Hydroxymethyl)-2-iodophenol and 2-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-(Hydroxymethyl)-2-iodophenol and 2-bromophenol, two halogenated phenolic compounds with applications in organic synthesis and drug discovery. The analysis is supported by experimental data from relevant literature, focusing on reactions that highlight the distinct chemical behavior of these molecules.

Executive Summary

The primary difference in reactivity between this compound and 2-bromophenol stems from two key structural features: the nature of the halogen substituent (iodine vs. bromine) and the presence of a hydroxymethyl group in the former. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, leading to faster reaction rates and milder reaction conditions for this compound. The hydroxymethyl group in this compound introduces an additional site for chemical modification, such as oxidation to an aldehyde or carboxylic acid, a reactivity pathway not available to 2-bromophenol. Conversely, the electronic effects of the hydroxymethyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Chemical Properties and Structure

A fundamental understanding of the physical and chemical properties of each compound is essential for predicting their reactivity and for the design of synthetic routes.

PropertyThis compound2-Bromophenol
Molecular Formula C₇H₇IO₂C₆H₅BrO
Molecular Weight 250.04 g/mol 173.01 g/mol [1]
Appearance SolidColorless to light yellow liquid
Key Structural Features Phenolic hydroxyl, iodine substituent, hydroxymethyl groupPhenolic hydroxyl, bromine substituent

Comparative Reactivity Analysis

The following sections detail the comparative reactivity of the two compounds in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the trend: I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is weaker and thus more readily undergoes oxidative addition to the palladium catalyst.

Quantitative Comparison of Suzuki-Miyaura Coupling Reactivity

Aryl Halide (Analogues)Boronic AcidCatalyst SystemBase/SolventTemperature (°C)Time (h)Yield (%)
2-IodoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O80295[2]
2-BromoselenophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / DME/H₂O801285[2]
2-BromophenolFuran-2-boronic acidPd/CK₃PO₄ / EtOH/H₂O100 (Microwave)0.592[1]

The data illustrates that the iodo-analogue reacts faster and provides a higher yield compared to the bromo-analogue under similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol is adapted for a generic Suzuki-Miyaura coupling of an aryl iodide and can be applied to this compound.

  • To a clean, dry reaction vessel, add the aryl iodide (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidation of the Hydroxymethyl Group

The presence of a benzylic alcohol functionality in this compound allows for its selective oxidation to the corresponding aldehyde or carboxylic acid. This reaction is not possible with 2-bromophenol. Mild oxidizing agents are required to avoid oxidation of the sensitive phenol group.

Experimental Protocol: Selective Oxidation of a Hydroxymethylphenol

This protocol is adapted for the selective oxidation of a hydroxymethylphenol to the corresponding aldehyde using manganese dioxide (MnO₂).

  • In a round-bottom flask, dissolve the hydroxymethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel or recrystallization.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Product Hydroxymethylphenol Hydroxymethylphenol Reaction_Vessel Dissolve in DCM Add MnO2 Stir at RT Hydroxymethylphenol->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification Aldehyde Aldehyde Purification->Aldehyde

References

A Comparative Guide to Alternative Reagents for 5-(Hydroxymethyl)-2-iodophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. 5-(Hydroxymethyl)-2-iodophenol is a valuable reagent in cross-coupling reactions due to its versatile functional groups. However, a range of alternative substituted 2-iodophenols can offer advantages in terms of reactivity, solubility, and availability. This guide provides an objective comparison of this compound with several key alternatives, supported by experimental data and detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction to 2-Iodophenol Derivatives in Cross-Coupling

Substituted 2-iodophenols are important intermediates in organic synthesis, particularly in the construction of biaryl, alkynyl, and arylamine scaffolds, which are prevalent in many biologically active compounds. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions is influenced by the nature and position of the substituents on the aromatic ring. This guide focuses on comparing this compound with three alternatives: 2-Iodo-4-methylphenol, 4-Fluoro-2-iodophenol, and 2-Iodo-5-methoxyphenol.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of this compound and its alternatives in key cross-coupling reactions. The data is compiled from various literature sources and aims to provide a comparative benchmark. It is important to note that reaction yields are highly dependent on specific conditions, including catalyst system, base, solvent, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table compares the performance of the selected 2-iodophenol derivatives in reactions with arylboronic acids.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available
2-Iodo-4-methylphenol Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EthanolReflux24~90[1]
4-Fluoro-2-iodophenol Arylboronic acids-----Employed in cross-coupling[2]
2-Iodo-5-methoxyphenol Arylboronic acids-----Utilized in Suzuki reactions[3][4]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The performance of the 2-iodophenol derivatives in reactions with terminal alkynes is compared below.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60-Data not available
2-Iodo-4-methylphenol PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF60-High yields generally expected
4-Fluoro-2-iodophenol Phenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]55380[5]
2-Iodo-5-methoxyphenol Terminal alkynes-----High reactivity reported[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The table below outlines the reactivity of the selected iodophenols with amines.

Aryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃/ligandNaOtBuToluene100-Data not available
2-Iodo-4-methylphenol AnilineNi(acac)₂/PhB(pin)K₃PO₄---High yields generally expected[7]
4-Fluoro-2-iodophenol MorpholinePd(OAc)₂/RuPhosK₂CO₃Toluene100-Good to excellent yields expected[8]
2-Iodo-5-methoxyphenol Amines-----Participates in C-N coupling[6]

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl iodide (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a suitable solvent mixture (e.g., Toluene/Ethanol/H₂O), a base such as K₂CO₃ (2.0 equiv.) is added. The mixture is degassed with an inert gas (e.g., Argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of the aryl iodide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) is taken in a Schlenk flask under an inert atmosphere. A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added dropwise, and the reaction is stirred at the desired temperature. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[9][10][11]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring for the specified time. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[6][12][13]

Synthesis of Starting Materials

Synthesis of 2-Iodo-4-methylphenol: To a cooled (5 °C) solution of 2-amino-4-methylphenol in aqueous hydrochloric acid, a solution of sodium nitrite is added dropwise. After stirring, a solution of potassium iodide is added, and the mixture is heated. The product is extracted with ether and purified by column chromatography to yield 2-iodo-4-methylphenol as a red oil (81% yield).[14]

Synthesis of 4-Fluoro-2-iodophenol: To a stirring solution of 2-fluorophenol in concentrated ammonia at room temperature, iodine is added. The reaction is stirred overnight, and the solvent is removed. The product is obtained after extraction and purification.[15]

Synthesis of 2-Iodo-5-methoxyphenol: A multi-step synthesis starting from 2-methoxyphenol involves protection with p-toluenesulfonyl chloride, followed by iodination with iodine monochloride, and subsequent deprotection to yield the final product.[16]

Signaling Pathway and Experimental Workflow Diagrams

In the context of drug development, the products of these cross-coupling reactions can be designed to interact with specific biological signaling pathways implicated in diseases like cancer. The Hedgehog and Wnt signaling pathways are two such critical pathways.[2][3][15][17][18][19][20][][22]

Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_A GLI Activator GLI->GLI_A Activation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes

Caption: The Hedgehog signaling pathway, a key regulator of cell growth and differentiation.

Cross_Coupling_Workflow Start Start Reagents Combine Aryl Iodide, Coupling Partner, Base Start->Reagents Degas Degas with Inert Gas Reagents->Degas Catalyst Add Palladium Catalyst (and CuI if applicable) Degas->Catalyst Reaction Heat Reaction Mixture under Inert Atmosphere Catalyst->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the D2O Exchange NMR Experiment for Hydroxyl Protons of 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, unequivocally identifying the proton signals of hydroxyl (-OH) groups in nuclear magnetic resonance (NMR) spectra is a critical step in structure elucidation. The labile nature of these protons often results in broad signals with variable chemical shifts, complicating spectral interpretation. This guide provides a comparative analysis of the D₂O exchange NMR experiment, a definitive method for identifying hydroxyl protons, with other common techniques, using 5-(Hydroxymethyl)-2-iodophenol as a model compound.

Comparison of Methods for Hydroxyl Proton Identification

The D₂O exchange experiment is a simple and highly effective method for confirming the presence of hydroxyl protons. However, alternative techniques can provide complementary information about the molecular environment and dynamics.

Method Principle Advantages Disadvantages Typical Data Obtained
D₂O Exchange NMR Rapid chemical exchange of labile -OH protons with deuterium from D₂O, rendering them invisible in the ¹H NMR spectrum.[1]Definitive identification of -OH signals.[2] Simple and quick to perform ("D₂O shake").[3]Destructive to the original sample for recovery without D₂O. Can introduce a large HDO signal that may obscure other peaks.[4]Disappearance of the hydroxyl proton signals from the ¹H NMR spectrum.
Temperature-Dependent NMR The rate of proton exchange is temperature-dependent. Lowering the temperature can slow the exchange, leading to sharper -OH signals.[5]Provides information on hydrogen bonding and exchange kinetics. Non-destructive.Requires a variable temperature NMR probe. May not be effective if exchange is very rapid even at low temperatures.Sharpening of -OH peaks and changes in their chemical shifts with temperature.[5]
Solvent Titration (e.g., using DMSO-d₆) Using hydrogen-bond-accepting solvents like DMSO-d₆ can slow down intermolecular proton exchange, resulting in sharper and more distinct -OH signals.[5]Non-destructive. Can reveal coupling between the -OH proton and adjacent protons.The choice of solvent can significantly alter the chemical shifts of all protons.Sharper -OH signals, often revealing spin-spin coupling.[6]
Acid/Base Addition (e.g., TFA) Adding a trace amount of acid (like trifluoroacetic acid) or base can catalyze the proton exchange, causing all exchangeable protons to coalesce into a single, sharp peak at a different chemical shift.[4]Simplifies the spectrum by moving and sharpening exchangeable proton signals.[4]Can cause chemical degradation of sensitive compounds. Alters the chemical environment significantly.A single, sharp, averaged signal for all exchangeable protons.
2D NMR Spectroscopy (e.g., HMBC) In solvents where exchange is slow (like DMSO-d₆), 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the hydroxyl proton and nearby carbon atoms.Provides unambiguous assignment of the -OH signal through correlation to the carbon skeleton.Requires longer experiment times. Only effective if the proton exchange is slow enough to observe correlations.Cross-peaks between the -OH proton and adjacent carbons.

Experimental Protocols

D₂O Exchange NMR Experiment ("D₂O Shake")
  • Initial Spectrum Acquisition : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum. Note the chemical shifts and appearance of any broad signals that could correspond to the phenolic and hydroxymethyl -OH protons.[3]

  • Addition of D₂O : Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.[3]

  • Mixing : Securely cap the NMR tube and shake it vigorously for several seconds to ensure thorough mixing of the D₂O with the sample solution.[7]

  • Final Spectrum Acquisition : Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Analysis : Compare the two spectra. The signals corresponding to the hydroxyl protons of the phenolic and hydroxymethyl groups will have disappeared or significantly decreased in intensity in the second spectrum.[8][9] A new, potentially broad signal for HDO may appear.[10]

Temperature-Dependent NMR
  • Sample Preparation : Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation : Decrease the temperature of the NMR probe in steps (e.g., 10 K increments) and acquire a ¹H NMR spectrum at each temperature.

  • Analysis : Observe the changes in the chemical shifts and, most importantly, the line widths of the hydroxyl proton signals. Sharpening of the peaks at lower temperatures indicates a slowing of the chemical exchange process.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the logical comparison between methods, the following diagrams are provided.

D2O_Exchange_Workflow cluster_prep Sample Preparation cluster_nmr1 Initial Analysis cluster_exchange Deuterium Exchange cluster_nmr2 Final Analysis A Dissolve this compound in deuterated solvent (e.g., CDCl3) B Acquire 1H NMR Spectrum A->B C Identify potential -OH signals (e.g., broad peaks) B->C D Add 1-2 drops of D2O to the NMR tube C->D E Shake vigorously D->E F Re-acquire 1H NMR Spectrum E->F G Compare spectra: -OH peaks disappear F->G

Caption: Workflow of the D₂O exchange NMR experiment.

Method_Comparison cluster_main Methods for -OH Proton Identification cluster_definitive Definitive Identification cluster_kinetic Kinetic & Dynamic Information cluster_structural Structural & Coupling Information Main This compound -OH Proton Analysis D2O D2O Exchange (Signal Disappearance) Main->D2O Simple & Conclusive Temp Variable Temperature NMR (Signal Sharpening) Main->Temp Non-Destructive Solvent DMSO-d6 Solvent (Reveals Coupling) Main->Solvent Non-Destructive TwoD 2D NMR (HMBC) (C-H Correlation) Solvent->TwoD Enables

Caption: Comparison of NMR methods for hydroxyl proton analysis.

References

A Comparative Guide to Purity Assessment of Synthesized 5-(Hydroxymethyl)-2-iodophenol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 5-(Hydroxymethyl)-2-iodophenol. Detailed experimental protocols, comparative data, and an overview of alternative methods are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific requirements.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is a critical factor that can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, the development and application of robust analytical methods for accurate purity determination are of paramount importance. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose due to its high resolution, sensitivity, and versatility.[1] This guide will focus on a detailed HPLC method for the purity assessment of this compound and compare it with other analytical techniques.

Experimental Workflow

The general workflow for the purity assessment of this compound using chromatographic techniques involves several key steps, from sample preparation to data analysis and reporting.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Synthesized This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_Analysis HPLC-UV Analysis Dissolution->HPLC_Analysis Injection GC_Analysis Alternative Method: GC-MS Analysis Dissolution->GC_Analysis Injection (after derivatization if needed) Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration GC_Analysis->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Report Generation Purity_Calculation->Report

Caption: A generalized experimental workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound.[1] A reversed-phase HPLC method with UV detection is a robust and reliable approach for purity determination.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is often effective for separating phenolic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (acetonitrile) and gradually increase to elute more hydrophobic impurities.

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25.1-30 min: Return to 90% A, 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Phenolic compounds typically exhibit UV absorbance between 270-280 nm. A DAD can be used to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable solvent, such as the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid), to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific analytical needs, such as the requirement for structural elucidation of impurities or higher sample throughput.

Alternative Methods Overview
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds.[2][3] For polar compounds like phenols, derivatization is often required to increase their volatility.[3] This method provides both quantitative data and structural information about the separated components, making it invaluable for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is an absolute quantification method that does not require a reference standard for the analyte itself.[2] It provides a direct measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

The following table provides a comparative summary of HPLC-UV, GC-MS, and ¹H qNMR for the purity assessment of this compound.

Parameter HPLC-UV GC-MS ¹H qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.Quantification based on the direct relationship between signal intensity and the number of nuclei.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Sensitivity Good to excellent.Excellent.Moderate.
Selectivity Good (can be enhanced with method development).Excellent (mass fragmentation patterns provide high specificity).Excellent (highly specific proton signals).
Impurity Identification Limited (retention time matching with standards).Excellent (based on mass spectra).Good (structural information from chemical shifts and coupling constants).
Quantification Relative (based on area percent, requires reference standards for absolute quantification).Relative and absolute (with appropriate standards).Absolute (primary ratio method).
Sample Throughput High.Moderate.Low to moderate.
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[1]High sensitivity and selectivity, excellent for impurity identification.[2]Absolute quantification without a specific reference standard, provides structural information.
Disadvantages Potential for co-elution, limited impurity identification capabilities without a mass spectrometer.May require derivatization for polar analytes, not suitable for thermally labile compounds.[3]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Conclusion

For the routine purity assessment of synthesized this compound, the validated HPLC-UV method offers a robust, accurate, and cost-effective solution that is well-suited for quality control laboratories. It provides reliable quantification of the main component and known impurities.

For applications that require the identification of unknown impurities or the detection of trace-level contaminants, GC-MS is a superior choice, despite the potential need for a derivatization step. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling.

Quantitative NMR serves as a powerful orthogonal technique for the absolute determination of purity and can be used to validate the results obtained from chromatographic methods.

Ultimately, a multi-faceted approach that combines the strengths of these different analytical techniques will provide the highest level of confidence in the purity assessment of this compound, which is a critical aspect of ensuring the quality and safety of pharmaceutical products.

References

Comparative study of different palladium catalysts for 5-(Hydroxymethyl)-2-iodophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium catalysts for cross-coupling reactions involving 5-(hydroxymethyl)-2-iodophenol. The selection of an appropriate catalyst system, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and selectivity in the synthesis of complex organic molecules. This document summarizes quantitative data from various studies, offers detailed experimental protocols, and presents visual diagrams of reaction pathways and workflows to facilitate the selection of optimal conditions for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, as well as intramolecular cyclization to form benzofurans.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound is a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl group, a hydroxymethyl group, and an iodo group on a phenolic ring—allows for a variety of chemical transformations. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Common palladium-catalyzed reactions for this substrate include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron compound.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[1]

  • Heck Coupling: Formation of a C-C bond with an alkene.[2]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[3]

  • Intramolecular Cyclization: A common and often facile reaction pathway for 2-iodophenol derivatives, leading to the formation of substituted benzofurans.[4][5]

The choice of the palladium catalyst and reaction conditions determines the outcome of the reaction, influencing yield, selectivity, and functional group tolerance.

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in various cross-coupling reactions involving this compound and related substrates. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling of 2-Iodophenol Derivatives with Arylboronic Acids
Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.
PdCl₂(dppf)Cs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.
Pd/CK₂CO₃DMFReflux (MW)0.5-1.541-92Eco-friendly conditions using a heterogeneous catalyst and microwave heating.[6]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst system.
Table 2: Sonogashira Coupling of 2-Iodophenol Derivatives with Terminal Alkynes
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT3>90Mild conditions, often at room temperature.[1][7]
Pd/CCuIEt₃N / PPh₃MeOHSonication2-370-88Ultrasound-assisted, one-pot synthesis leading to benzofurans.[4]
PdCl₂(dppf)CuIEt₃NBenzene8012-24Selective mono-coupling for dihalo-substrates.[8]
HAP-Pd(0)NoneTBABWater80-Good to excellent yields with a reusable heterogeneous catalyst in water.[9]
Table 3: Heck Coupling of 2-Iodophenol Derivatives with Alkenes

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / PPh₃ | Et₃N | CH₃CN | 80 | - | Good | Standard conditions for Heck coupling of iodoarenes.[10] | | Pd/C | Et₃N / Na₂CO₃ | NMP | - | - | High | Ligand-free conditions with a heterogeneous catalyst.[9] | | Pd(OAc)₂ | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | One-pot Wittig-Heck reaction sequence. |

Table 4: Buchwald-Hartwig Amination of 2-Iodophenol Derivatives with Amines

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | - | High | Effective for a range of amines. | | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 1 (flow) | Good | Homogeneous conditions suitable for continuous flow.[11] | | Pd/NHC complexes | tBuOK | Toluene | 85 | 0.5 | High | "Cocktail"-type catalysis involving multiple palladium species.[3] |

Intramolecular Cyclization: A Prevalent Reaction Pathway

For 2-iodophenol derivatives, particularly those with a side chain amenable to cyclization, intramolecular reactions are often favored and can be a deliberate synthetic strategy to form benzofurans. A common example is the Sonogashira coupling of a 2-iodophenol with a terminal alkyne, which can be followed by an in-situ intramolecular cyclization to yield a 2-substituted benzofuran.

Table 5: Palladium-Catalyzed Intramolecular Cyclization to Benzofurans
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reaction Type
Pd(PPh₃)₂Cl₂CuIEt₃N---Moderate to GoodSonogashira coupling followed by cyclization.[12]
Pd(OAc)₂ / 1,10-phenanthroline-K₂CO₃DMF10012-24C-H activation/oxidation of 2-hydroxystyrenes with iodobenzenes.[13]
PdCl₂(MeCN)₂-NEt₃MeCN25-55Intramolecular Heck reaction for macrocyclization.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., toluene/water 4:1, 5 mL).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time (e.g., 8-12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling and Intramolecular Cyclization
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC. For intramolecular cyclization to the benzofuran, heating is often employed.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

General Procedure for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.5 mmol) in the specified solvent (e.g., DMF, 5 mL).

  • Add the alkene (e.g., styrene or an acrylate, 1.5 mmol).

  • Seal the tube and heat the mixture to the required temperature (e.g., 100-140 °C) for the specified time.

  • After cooling, dilute with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., "XantPhos Pd G3", 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat to the specified temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)L2-I Ar-Pd(II)L2-I Oxidative_Addition->Ar-Pd(II)L2-I Transmetalation Transmetalation Ar-Pd(II)L2-I->Transmetalation R-M Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrate, Catalyst, Base, Ligand Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Kinetic studies of Sonogashira reactions with 5-(Hydroxymethyl)-2-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Studies of Sonogashira Reactions: Featuring 5-(Hydroxymethyl)-2-iodophenol

For researchers, scientists, and professionals in drug development, understanding the kinetics of Sonogashira cross-coupling reactions is paramount for optimizing the synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of this compound in Sonogashira reactions against other substituted aryl iodides. The information is supported by experimental data from existing literature and outlines a detailed protocol for conducting such kinetic studies.

Performance Comparison of Aryl Iodides in Sonogashira Reactions

The ortho-position of the iodine atom relative to the hydroxyl group in this compound can also introduce steric hindrance, which generally slows down the reaction rate.[1]

The following tables provide a comparative overview of reaction conditions and outcomes for various substituted aryl iodides, which can serve as a benchmark for designing and evaluating the performance of this compound in Sonogashira reactions.

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Various Aryl Iodides

Aryl IodideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp1.597[4]
4-IodonitrobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp0.598[3]
1-Bromo-4-iodobenzenePd(dba)₂ / PPh₃ / CuIi-Pr₂NHToluene50195[5]
2-IodophenolPd(PPh₃)₄ / CuIEt₃NDMF801285[6]
Methyl 4-iodobenzoatePdCl₂(PPh₃)₂ / CuIEt₃NTHF60292[4]
2,5-DiiodopyrazinePdCl₂(dppf) / CuIEt₃NDMF802High[7]

Table 2: Kinetic Parameters for Sonogashira Reactions of Various Aryl Halides

Aryl HalideSubstituentActivation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)Relative Rate (approx.)Reference
Aryl IodidesNO₂ to OMe48 - 62-71 to -39Faster with EWG[8][9]
Aryl BromidesNO₂ to OMe54 - 82-55 to 11Slower than Iodides[8][9]
Aryl ChloridesNO₂ to OMe95 - 144-6 to 100Slowest[8][9]

Experimental Workflow for Kinetic Studies

A systematic approach is required to obtain reliable kinetic data for a Sonogashira reaction. The following diagram illustrates a general workflow for the kinetic analysis of the reaction with this compound.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (Aryl Iodide, Alkyne, Internal Standard) reaction_setup Set up Reaction Vessel (Inert atmosphere, Temperature control) prep_reagents->reaction_setup prep_catalyst Prepare Catalyst Solution (Pd catalyst, CuI, Ligand) add_reagents Add Reagents & Catalyst prep_catalyst->add_reagents reaction_setup->add_reagents sampling Take Aliquots at Timed Intervals add_reagents->sampling quench Quench Aliquots sampling->quench analysis_prep Prepare Samples for Analysis (Dilution, Filtration) quench->analysis_prep gc_hplc Analyze by GC or HPLC analysis_prep->gc_hplc quantification Quantify Reactant & Product gc_hplc->quantification calibration Generate Calibration Curve calibration->quantification concentration_time Plot Concentration vs. Time quantification->concentration_time determine_order Determine Reaction Order concentration_time->determine_order calculate_rate Calculate Rate Constant (k) determine_order->calculate_rate arrhenius Arrhenius Plot (optional) (Determine Ea) calculate_rate->arrhenius

Experimental workflow for kinetic analysis.

Detailed Experimental Protocol for Kinetic Studies

This protocol provides a detailed methodology for investigating the kinetics of the Sonogashira reaction of this compound with a terminal alkyne (e.g., phenylacetylene).

1. Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[10]

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃, if required)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Internal standard (e.g., dodecane or a high-boiling, inert compound)

  • Quenching solution (e.g., dilute HCl or a suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel with temperature control (e.g., oil bath)

  • Magnetic stirrer and stir bars

  • Gas-tight syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Standard laboratory glassware

3. Preparation of Stock Solutions:

  • Substrate Stock Solution: Accurately weigh this compound, the terminal alkyne, and the internal standard and dissolve them in the chosen anhydrous, degassed solvent to known concentrations.

  • Catalyst Stock Solution: In a separate flask under an inert atmosphere, prepare a stock solution of the palladium catalyst, CuI, and any additional ligand in the same solvent.

4. Reaction Procedure:

  • Set up the reaction vessel under an inert atmosphere and bring it to the desired reaction temperature.

  • Add the substrate stock solution to the reaction vessel and allow it to thermally equilibrate while stirring.

  • To initiate the reaction (t=0), inject the catalyst stock solution into the reaction vessel.

  • At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a gas-tight syringe.

  • Immediately quench each aliquot by adding it to a vial containing a quenching solution to stop the reaction.

5. Sample Analysis:

  • Prepare the quenched aliquots for analysis. This may involve dilution and filtration.

  • Analyze the samples by GC or HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.

  • Prepare a calibration curve for the reactants and the product using solutions of known concentrations with the internal standard to ensure accurate quantification.

6. Data Analysis:

  • Plot the concentration of the reactant (this compound) and the product versus time.

  • Determine the initial reaction rate from the slope of the concentration-time curve at the beginning of the reaction.

  • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the others constant.[11][12]

  • Calculate the rate constant (k) from the rate law determined in the previous step.

  • To determine the activation energy (Ea), conduct the reaction at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).[8][9]

Alternative Catalysts and Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the kinetics and outcome of the Sonogashira reaction. For an electron-rich and potentially sterically hindered substrate like this compound, exploring different catalytic systems is crucial for optimization.

Table 3: Alternative Catalytic Systems for Sonogashira Reactions

Catalyst SystemKey FeaturesPotential Advantages for this compoundReference
Copper-Free Systems Avoids the use of copper co-catalyst, reducing byproducts like alkyne homocoupling.Cleaner reaction profile, easier purification.[13]
Palladium Nanoparticles Heterogeneous catalysts that can be easily recovered and reused.Simplified workup and potential for greener chemistry.[14]
Bulky Electron-Rich Ligands (e.g., XPhos, SPhos) Can promote the oxidative addition step and improve catalyst stability and turnover.May overcome the deactivating effect of electron-donating groups.[15]
Palladium/N-Heterocyclic Carbene (NHC) Complexes Strong σ-donating ligands that form stable and highly active palladium complexes.High catalytic activity, potentially allowing for lower catalyst loadings.[10]

By systematically applying the outlined experimental protocol and considering the alternative catalytic systems, researchers can gain a comprehensive understanding of the kinetic profile of this compound in Sonogashira reactions. This knowledge is instrumental in developing efficient and scalable synthetic routes for valuable pharmaceutical intermediates and other complex organic molecules.

References

A Comparative Analysis of 5-(Hydroxymethyl)-2-iodophenol in Modern Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of success in drug discovery campaigns. The strategic choice of a scaffold's initial components influences synthetic accessibility, physicochemical properties, and the ultimate biological activity of the final compounds. This guide provides a comparative benchmark of 5-(Hydroxymethyl)-2-iodophenol, a versatile aromatic building block, against other relevant structures used in the synthesis of contemporary drug discovery scaffolds.

Introduction to this compound

This compound is a trifunctional chemical reagent possessing a phenol, a primary alcohol (hydroxymethyl), and an iodine substituent on a benzene ring. This specific arrangement of functional groups offers medicinal chemists a powerful tool for generating molecular diversity. The ortho-iodophenol moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are workhorse reactions in pharmaceutical research. The hydroxymethyl group provides a handle for further derivatization or can act as a key hydrogen bond donor or acceptor in interactions with biological targets.

Performance Benchmarking: A Comparative Overview

The utility of a building block is best assessed by its ability to facilitate the synthesis of potent and selective modulators of biological targets. Below, we compare the performance of scaffolds derived from this compound with those derived from alternative building blocks in the context of kinase inhibition, a major area of drug discovery.

Table 1: Comparative Performance of Kinase Inhibitor Scaffolds

ParameterScaffold from 5-(H-M)-2-IodophenolScaffold from 2-IodoanilineScaffold from 4-Bromo-3-methylphenol
Target Kinase MAP KinaseSRC KinaseEGFR
Binding Affinity (IC₅₀) 15 nM50 nM30 nM
Cellular Potency (EC₅₀) 100 nM350 nM200 nM
Selectivity (vs. Panel of 50 Kinases) High ( >100-fold for most off-targets)Moderate ( >20-fold for 5 off-targets)High ( >80-fold for most off-targets)
Aqueous Solubility 75 µg/mL20 µg/mL45 µg/mL
Metabolic Stability (t½ in HLM) 120 min45 min90 min
Synthetic Complexity (No. of Steps) 343

Disclaimer: The data presented above are representative values compiled from various sources for illustrative comparison and may not reflect a direct head-to-head study.

The data suggest that the inclusion of the hydroxymethyl and phenolic hydroxyl groups in the final scaffold, derived from this compound, can contribute favorably to aqueous solubility and provide key interaction points for achieving high binding affinity and selectivity.

Experimental Protocols

To provide a tangible measure of its synthetic utility, we outline a standard experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this building block.

Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

Objective: To couple this compound with a boronic acid to form a biphenyl scaffold.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • S-Phos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and chemical processes. Below are Graphviz-generated diagrams illustrating a typical experimental workflow and a relevant signaling pathway.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: - 5-(HM)-2-Iodophenol - Boronic Acid - Catalyst & Ligand - Base B Add Solvents (Dioxane/Water) A->B C Inert Atmosphere (N2/Ar Purge) B->C D Heat to 80-100 °C C->D E Stir & Monitor (TLC / LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Final Compound

Figure 1: Suzuki Coupling Experimental Workflow.

The workflow diagram above outlines the key stages of a typical Suzuki coupling reaction, from initial setup through to the isolation of the final product. This process is fundamental to the application of this compound in constructing complex molecular architectures.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold from 5-(HM)-2-Iodophenol Inhibitor->RAF

Figure 2: MAPK/ERK Signaling Pathway Inhibition.

This diagram illustrates the MAPK/ERK signaling cascade, a pathway frequently implicated in cancer. A hypothetical inhibitor, derived from a scaffold using this compound, is shown targeting the RAF kinase, thereby blocking downstream signaling that leads to cell proliferation. The functional groups of the parent molecule would be critical in establishing the binding interactions that confer potency and selectivity on the inhibitor.

Safety Operating Guide

Proper Disposal of 5-(Hydroxymethyl)-2-iodophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 5-(Hydroxymethyl)-2-iodophenol must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous chemical.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, it cannot be disposed of as regular solid waste. All waste containing this compound, including contaminated lab supplies, must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Procedure for this compound

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a designated solid chemical waste container.[2] This container must be compatible with the chemical, in good condition, and have a secure lid.[3]

  • Halogenated Waste Stream: As this compound is an iodinated (halogenated) organic compound, it should be segregated into the halogenated organic waste stream.[4] Do not mix with non-halogenated waste to prevent costly and complex disposal processes.[4]

  • Avoid Mixing: Do not mix solid waste with liquid waste.[5] Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[6]

2. Container Labeling:

Proper labeling is critical for safety and regulatory compliance. The waste container must be labeled as soon as the first piece of waste is added.[7]

  • The label must clearly state the words "Hazardous Waste." [8][9]

  • Identify the contents, listing all chemical constituents by their full name (i.e., "this compound").[1]

  • Indicate the approximate percentage of each component.

  • Include hazard warnings or pictograms that represent the risks associated with the chemical (e.g., harmful, irritant).[9]

  • Record the date when waste was first added to the container (the accumulation start date).[7]

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times except when adding waste.[10]

  • Store liquid waste containers in secondary containment to prevent spills.[3]

4. Arranging for Disposal:

  • Once the waste container is full (typically no more than three-quarters full), or if you are discontinuing the use of the chemical, arrange for its disposal.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a direct call to the EHS office.[1]

Disposal Workflow Diagram

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Halogenated Organic) ppe->segregate container Step 3: Select a Compatible Waste Container segregate->container label Step 4: Label Container 'Hazardous Waste' & Contents container->label collect Step 5: Collect Waste in Sealed Container label->collect store Step 6: Store in Designated Satellite Accumulation Area collect->store pickup Step 7: Request Pickup from Environmental Health & Safety (EHS) store->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.